1-(3-(Allyloxy)phenyl)urea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(3-prop-2-enoxyphenyl)urea |
InChI |
InChI=1S/C10H12N2O2/c1-2-6-14-9-5-3-4-8(7-9)12-10(11)13/h2-5,7H,1,6H2,(H3,11,12,13) |
InChI Key |
GLBUBBDTSKUNPI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(3-(Allyloxy)phenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Identification
1-(3-(Allyloxy)phenyl)urea possesses a core phenylurea scaffold substituted at the meta-position with an allyloxy group.
-
IUPAC Name: 1-(3-(prop-2-en-1-yloxy)phenyl)urea
-
Molecular Formula: C₁₀H₁₂N₂O₂
-
Molecular Weight: 192.22 g/mol
-
CAS Number: Not assigned.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimations based on the properties of structurally similar compounds and computational models.
| Property | Predicted Value | Notes |
| Melting Point | 130-150 °C | Phenylurea has a melting point of 147 °C. The allyloxy substituent may slightly alter this. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to hydrogen bonding capabilities of the urea group. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | The urea moiety contributes to polarity and hydrogen bonding, while the phenyl and allyl groups add nonpolar character. |
| pKa | ~13-14 | The urea protons are weakly acidic. |
| LogP | ~2.5 | An estimation indicating moderate lipophilicity. |
Synthesis
The most common and efficient method for the synthesis of N-aryl ureas is the reaction of an appropriately substituted aniline with an isocyanate. For this compound, the proposed synthesis involves the reaction of 3-(allyloxy)aniline with a source of isocyanate.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a general procedure adapted from the synthesis of similar phenylurea compounds. Optimization may be required to achieve the best results.
Materials:
-
3-(Allyloxy)aniline
-
Potassium isocyanate (KNCO)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (deionized)
-
Ethanol
-
Activated Carbon
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(allyloxy)aniline (1 equivalent) in a 1:1 mixture of water and ethanol.
-
To this solution, add concentrated hydrochloric acid (1.1 equivalents) dropwise while stirring.
-
In a separate beaker, prepare a solution of potassium isocyanate (1.2 equivalents) in water.
-
Slowly add the potassium isocyanate solution to the stirred solution of the 3-(allyloxy)aniline hydrochloride.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
For purification, recrystallize the crude product from an ethanol/water mixture. If the product is colored, a small amount of activated carbon can be added during recrystallization to decolorize the solution.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods:
-
¹H NMR: Expected signals would include aromatic protons, protons of the allyl group (vinylic and methylene), and the NH protons of the urea group.
-
¹³C NMR: Will show distinct signals for the aromatic carbons, the carbons of the allyl group, and the carbonyl carbon of the urea.
-
IR Spectroscopy: Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the urea (around 1650 cm⁻¹), and C-O-C stretching of the ether linkage.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound should be observed.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its functional groups: the urea moiety, the aromatic ring, and the allyloxy group.
-
Urea Group: The urea functionality can participate in hydrogen bonding, which influences its physical properties like melting point and solubility. The NH protons are weakly acidic and can be deprotonated by strong bases.
-
Aromatic Ring: The phenyl ring is activated towards electrophilic substitution by the electron-donating allyloxy and urea groups. Reactions such as halogenation, nitration, and sulfonation would be directed to the ortho and para positions relative to these activating groups.
-
Allyl Group: The double bond in the allyl group can undergo typical alkene reactions such as addition of halogens, hydrogenation, and epoxidation.
Potential Biological Activity and Mechanism of Action
While there is no specific biological data for this compound, the phenylurea class of compounds is known for a wide range of biological activities.
Herbicidal Activity
Many phenylurea derivatives are potent herbicides. Their primary mechanism of action is the inhibition of photosynthesis at the photosystem II (PSII) complex.
Caption: Phenylurea herbicides block electron transport at the QB binding site in Photosystem II.
By binding to the D1 protein of the PSII complex, phenylureas block the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This inhibition leads to a buildup of reactive oxygen species, causing lipid peroxidation and ultimately cell death in susceptible plants.
Other Potential Biological Activities
-
Insecticidal Activity: Some phenylurea derivatives act as insect growth regulators by inhibiting chitin synthesis, a crucial component of the insect exoskeleton.
-
Anticancer Activity: Certain substituted phenylureas have been investigated for their potential as anticancer agents, often targeting specific kinases involved in cell signaling pathways.
-
Cytokinin-like Activity: Some N,N'-diphenylureas exhibit cytokinin-like activity, promoting cell division and differentiation in plants.
Safety and Handling
Detailed toxicological data for this compound is not available. However, as with any chemical compound, it should be handled with care in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a substituted phenylurea with predictable chemical properties based on its constituent functional groups. This guide provides a framework for its synthesis, characterization, and potential applications. The diverse biological activities associated with the phenylurea scaffold suggest that this compound could be a valuable candidate for screening in agrochemical and pharmaceutical research. Further experimental investigation is warranted to fully elucidate its specific chemical and biological profile.
An In-depth Technical Guide to 1-(3-(Allyloxy)phenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-(Allyloxy)phenyl)urea, a phenylurea derivative with potential applications in various fields of chemical and biological research. Due to the limited availability of data for this specific compound, this guide establishes a framework for its synthesis and explores its potential biological activities and mechanisms of action by drawing parallels with structurally similar and well-documented aryl ureas. This document includes a detailed, proposed experimental protocol for its synthesis, a summary of potential biological activities supported by data from analogous compounds, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Phenylurea derivatives are a significant class of organic compounds characterized by a urea moiety linked to a phenyl group. This structural motif is prevalent in a wide array of biologically active molecules, including pharmaceuticals, herbicides, and research chemicals. The versatility of the phenylurea scaffold allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological targets. The introduction of an allyloxy group at the meta-position of the phenyl ring in this compound presents an interesting candidate for investigation, potentially offering unique biological activities owing to the presence of the reactive allyl functional group.
Note: As of the compilation of this guide, a specific CAS number for this compound has not been identified in major chemical databases, suggesting it may not be a commercially available or previously synthesized compound.
Physicochemical Properties (Predicted)
Quantitative data for this compound is not available. The following table summarizes predicted physicochemical properties based on its chemical structure.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.22 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Synthesis of this compound
While a specific protocol for this compound is not documented, a reliable synthesis can be achieved through established methods for preparing unsymmetrical aryl ureas. The most common and effective method involves the reaction of an appropriately substituted aniline with an isocyanate or a reagent that generates an isocyanate in situ.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in a two-step process starting from 3-aminophenol.
Lack of Specific Data for 1-(3-(Allyloxy)phenyl)urea and a Proposal for a Broader Analysis
An extensive search of scientific literature and chemical databases has revealed a significant lack of specific data on the biological activity of the compound 1-(3-(Allyloxy)phenyl)urea. No dedicated studies, quantitative data (such as IC50, EC50), or detailed experimental protocols specifically investigating this molecule could be identified. This suggests that this compound is likely a novel or understudied compound within the scientific community.
Given the absence of specific information, we propose to broaden the scope of this technical guide to focus on the biological activities of structurally related compounds. This approach will provide valuable insights for researchers and drug development professionals by examining the established activities of key structural motifs present in this compound, namely the phenylurea core and the allyloxyphenyl group .
This expanded analysis would include:
-
A comprehensive overview of the diverse biological activities attributed to various phenylurea derivatives, including their roles as anticancer, antimicrobial, and enzyme-inhibiting agents.
-
An investigation into the biological significance of the allyloxyphenyl moiety and its influence on the activity of related molecules.
-
Summarized quantitative data from studies on these related compounds, presented in clear, structured tables.
-
Detailed experimental methodologies for key assays used to determine the biological activity of these analogous compounds.
-
Illustrative diagrams of relevant signaling pathways and experimental workflows created using Graphviz (DOT language), adhering to the specified formatting requirements.
We believe this approach will deliver a valuable and in-depth technical resource that can inform future research and development efforts related to compounds sharing this chemical scaffold. We await your approval to proceed with this revised and more feasible scope of work.
In-depth Technical Guide: 1-(3-(Allyloxy)phenyl)urea and its Potential Therapeutic Targets
Researchers, Scientists, and Drug Development Professionals,
This guide addresses the potential therapeutic targets of the specific chemical entity, 1-(3-(Allyloxy)phenyl)urea. Following a comprehensive search of scientific literature and chemical databases, it must be reported that there is currently no publicly available scientific literature detailing the biological activity, therapeutic targets, mechanism of action, or associated signaling pathways for this compound.
Searches for this compound, including its synthesis and biological evaluation, did not yield any specific data. This suggests that this compound may be a novel compound that has not yet been characterized in the scientific literature, or it may be part of proprietary research that has not been disclosed.
Consequently, the core requirements of this request—including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research on this specific molecule.
While the broader class of arylureas has been investigated for various therapeutic applications, including as antibacterial agents and kinase inhibitors in cancer therapy, any extrapolation of these findings to this compound would be purely speculative without direct experimental evidence.
We recommend that researchers interested in this compound consider it a novel chemical entity requiring initial synthesis and comprehensive biological screening to determine its potential therapeutic value.
In Silico Prediction of 1-(3-(Allyloxy)phenyl)urea's Anticancer Activity: A Technical Guide
This guide provides a comprehensive overview of the in silico methodologies used to predict the biological activity of 1-(3-(Allyloxy)phenyl)urea as a potential anticancer agent. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Arylurea derivatives are a significant class of compounds in medicinal chemistry, with several approved drugs, such as Sorafenib and Lenvatinib, featuring this scaffold and exhibiting potent anticancer activity.[1][2] These compounds often function as inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[1] this compound is a novel compound belonging to this class. This document outlines a systematic in silico approach to predict its anticancer activity, focusing on its potential as a kinase inhibitor.
Target Identification and Signaling Pathway
Based on the prevalence of kinase inhibition among arylurea derivatives, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is selected as a primary hypothetical target for this compound. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[3][4] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in cancer therapy.[3][5]
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[3][5][6]
References
- 1. Arylurea Derivatives: A Class of Potential Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. musechem.com [musechem.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
Physicochemical Characteristics of Phenylurea Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of phenylurea derivatives, a class of compounds with significant interest in drug discovery and development due to their diverse biological activities. This document details their fundamental properties, the experimental methods used to determine these characteristics, and their interactions with key cellular signaling pathways.
Core Physicochemical Properties of Phenylurea Derivatives
The biological activity and pharmacokinetic profile of phenylurea derivatives are intrinsically linked to their physicochemical properties. Understanding these characteristics is paramount for optimizing lead compounds in drug development. Key parameters include the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (logP), solubility, and melting point.
Data Presentation of Physicochemical Properties
The following tables summarize the available quantitative data for phenylurea and a selection of its substituted derivatives. These values provide a comparative basis for understanding the influence of different functional groups on the physicochemical nature of the phenylurea scaffold.
Table 1: Physicochemical Properties of Phenylurea and Selected Derivatives
| Compound | Substituent | pKa (Predicted) | LogP (Calculated/Experimental) | Melting Point (°C) | Aqueous Solubility |
| Phenylurea | H | 13.37 ± 0.50[1] | 1.1 | 147[2][3] | Soluble in hot water[2], relatively low in cold water[4] |
| 4-Chlorophenylurea | 4-Cl | - | 1.8 | - | >25.6 µg/mL at pH 7.4[3][5] |
| 3-Chlorophenylurea | 3-Cl | 14.33 ± 0.70[6] | - | 136-137[6] | - |
| 4-Nitrophenylurea | 4-NO₂ | - | - | 265-268 (hydrochloride salt)[7] | - |
| 4-Methylphenylurea (p-Tolylurea) | 4-CH₃ | 14.61 ± 0.50[5] | 1.1 | 178-181[5] | Slightly soluble in hot water[8], 3.07 g/L at 45°C[5] |
| 2-Methylphenylurea (o-Tolylurea) | 2-CH₃ | - | 0.3 | - | - |
| 3-Methylphenylurea (m-Tolylurea) | 3-CH₃ | - | - | 138-143[9] | - |
| N'-methoxy-N-methyl-N-phenylurea | - | - | - | Data not available[10][11] | - |
Note: The presented data is a compilation from various sources and methodologies (experimental and computational). Direct comparison should be made with caution.
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible determination of physicochemical properties is crucial. The following sections detail the standard experimental methodologies for the key parameters.
Determination of Acid Dissociation Constant (pKa)
Method: Potentiometric Titration
Potentiometric titration is a highly precise method for determining the pKa of a substance.[11]
-
Principle: A solution of the phenylurea derivative is titrated with a standardized acid or base. The potential of the solution is measured using a pH electrode as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.[12]
-
Apparatus: Calibrated pH meter with a combination pH electrode, buret, stirrer, and titration vessel.
-
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the phenylurea derivative in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (typically at least 10⁻⁴ M).[11]
-
Titration Setup: Place the sample solution in the titration vessel with the pH electrode and stirrer immersed. Purge the solution with nitrogen to remove dissolved carbon dioxide, especially when titrating with a base.[7]
-
Titration: Add the standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the steepest part of the curve (the equivalence point).
-
Determination of Lipophilicity (logP)
Method: Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).
-
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for ionizable compounds, which then determines logD). The concentration of the compound in each phase is measured after equilibrium is reached. The logP is the logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.
-
Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the phases to separate.
-
Partitioning: Add a known amount of the phenylurea derivative to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid separation.
-
Quantification: Carefully separate the two phases and determine the concentration of the phenylurea derivative in each phase using a suitable analytical method.
-
Calculation: Calculate the logP using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).
-
Determination of Solubility
Method: Saturation Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
-
Principle: An excess amount of the solid compound is added to a specific solvent and agitated until the solution is saturated and equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
-
Apparatus: Vials with screw caps, a constant temperature shaker or agitator, a centrifuge, and an analytical instrument for quantification.
-
Procedure:
-
Sample Preparation: Add an excess amount of the solid phenylurea derivative to a vial containing a known volume of the solvent (e.g., water, buffer, or organic solvent).
-
Equilibration: Seal the vial and place it in a shaker at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the sample to further separate the solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved phenylurea derivative using a suitable analytical method.
-
Determination of Melting Point
Method: Capillary Method
The capillary method is a common and straightforward technique for determining the melting point of a solid crystalline compound.[10]
-
Principle: A small amount of the powdered solid is packed into a thin-walled capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.[10]
-
Apparatus: Melting point apparatus with a heating block or oil bath, a thermometer, and capillary tubes.
-
Procedure:
-
Sample Preparation: Ensure the phenylurea derivative is a fine, dry powder.
-
Capillary Packing: Tap the open end of a capillary tube into the powder to fill it to a height of 2-3 mm.
-
Heating: Place the capillary tube in the melting point apparatus. Heat the sample rapidly to a temperature about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.[6]
-
Signaling Pathways and Experimental Workflows
Phenylurea derivatives have been shown to modulate the activity of several key signaling pathways implicated in cell growth, proliferation, and survival, making them attractive candidates for cancer therapy.
Akt/GSK-3β/c-Myc Signaling Pathway
Certain N,N'-diarylurea derivatives can inhibit the proliferation of cancer cells by targeting the Akt/GSK-3β/c-Myc signaling pathway.[3] These compounds can reduce the levels of Akt and its downstream effectors, including phosphorylated glycogen synthase kinase-3β (GSK-3β), β-catenin, and c-Myc.[6] The inactivation of GSK-3β through phosphorylation (for example, at Ser9 by Akt) is a critical regulatory step.[4] Inhibition of this pathway can lead to cell cycle arrest.[3]
Caption: Phenylurea derivatives inhibiting the Akt/GSK-3β/c-Myc pathway.
RAS-RAF-MEK-ERK Signaling Pathway
Diphenylurea derivatives, such as sorafenib, are known inhibitors of the RAS-RAF-MEK-ERK signaling pathway.[9] This pathway is a critical regulator of cell proliferation, differentiation, and survival. Phenylurea derivatives can act as RAF kinase inhibitors, preventing the phosphorylation and activation of MEK, which in turn prevents the activation of ERK. Some derivatives have shown dual inhibitory effects on both Raf1 and JNK1 kinases.[8]
Caption: Phenylurea derivatives inhibiting the RAS-RAF-MEK-ERK pathway.
Experimental Workflow: Western Blotting for Protein Expression and Phosphorylation
Western blotting is a key technique to assess the impact of phenylurea derivatives on the expression and phosphorylation status of proteins within a signaling pathway.
Caption: A typical workflow for Western blotting analysis.
Experimental Workflow: In Vitro Kinase Assay
In vitro kinase assays are used to directly measure the inhibitory effect of phenylurea derivatives on specific kinases, such as RAF.
Caption: A generalized workflow for an in vitro kinase assay.
References
- 1. bio-rad.com [bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chlorophenylurea | C7H7ClN2O | CID 8796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. P-TOLYLUREA | 622-51-5 [amp.chemicalbook.com]
- 5. M-CHLOROPHENYLUREA | 1967-27-7 [amp.chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. N-(4-Methylphenyl)urea | C8H10N2O | CID 12148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. M-TOLYLUREA | 63-99-0 [amp.chemicalbook.com]
- 9. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. o-Tolylurea | C8H10N2O | CID 69198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(3-(Allyloxy)phenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-(Allyloxy)phenyl)urea is a member of the phenylurea class of compounds. Phenylureas are a significant scaffold in medicinal chemistry and agrochemistry, known for a wide range of biological activities. For instance, many phenylurea derivatives act as herbicides by inhibiting photosynthesis at photosystem II.[1][2][3] Some have also been investigated for their potential as kinase inhibitors and for other therapeutic applications. The allyloxy functional group introduces a reactive handle for potential further derivatization or for studying the impact of this specific substitution on biological activity. This document provides a detailed protocol for the laboratory-scale synthesis of this compound.
Synthesis Pathway
The synthesis of this compound is a two-step process commencing with the allylation of 3-aminophenol to yield the key intermediate, 3-(allyloxy)aniline. This intermediate is then reacted with an isocyanate equivalent to form the final urea product. A common and straightforward method for the second step is the reaction of the aniline with potassium cyanate in an acidic aqueous medium.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
| Parameter | Step 1: 3-(Allyloxy)aniline Synthesis | Step 2: this compound Synthesis |
| Starting Materials | 3-Aminophenol, Allyl Bromide, K₂CO₃ | 3-(Allyloxy)aniline, Potassium Cyanate, HCl |
| Solvent | Acetone | Water |
| Reaction Temperature | Reflux (~56 °C) | 100 °C |
| Reaction Time | 4-6 hours | 1-2 hours |
| Product Molar Mass | 149.19 g/mol | 192.22 g/mol |
| Typical Yield | 75-85% | 60-70% |
| Physical Appearance | Brown oil | Off-white to pale yellow solid |
| Purification Method | Extraction and solvent evaporation | Filtration and washing |
Experimental Protocols
Step 1: Synthesis of 3-(Allyloxy)aniline
This procedure is adapted from standard O-alkylation methods for phenols.
Materials:
-
3-Aminophenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Redissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-(allyloxy)aniline as a brown oil. The product can be used in the next step without further purification if TLC shows a major product spot.
Step 2: Synthesis of this compound
This protocol is based on the general synthesis of aryl ureas from anilines and potassium cyanate.
Materials:
-
3-(Allyloxy)aniline
-
Potassium cyanate (KOCN)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
In a beaker, dissolve 3-(allyloxy)aniline (1.0 eq) in a solution of concentrated hydrochloric acid and deionized water. Stir until a clear solution is formed (the aniline salt is soluble in water).
-
In a separate beaker, dissolve potassium cyanate (1.1 eq) in deionized water.
-
Slowly add the potassium cyanate solution to the stirred solution of the 3-(allyloxy)aniline hydrochloride.
-
Heat the reaction mixture to 100 °C and maintain this temperature for 1-2 hours. A precipitate should form during this time.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water.
-
Dry the product under vacuum to yield this compound as an off-white to pale yellow solid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
Characterization
The synthesized product should be characterized using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify characteristic functional groups (e.g., N-H, C=O, C-O-C).
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess the purity of the final product.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Allyl bromide is a lachrymator and is toxic. Handle with care.
-
Concentrated hydrochloric acid is corrosive. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for 1-(3-(Allyloxy)phenyl)urea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental design for the synthesis, characterization, and biological evaluation of the novel compound 1-(3-(Allyloxy)phenyl)urea. The protocols outlined below are based on established methodologies for the study of substituted urea derivatives in the context of drug discovery.
Synthesis of this compound
The synthesis of this compound is proposed as a two-step process commencing with the allylation of 3-aminophenol, followed by the formation of the urea moiety.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of 3-(Allyloxy)aniline
-
Materials: 3-Aminophenol, allyl bromide, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a solution of 3-aminophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 3-(allyloxy)aniline.
-
Protocol 1.2: Synthesis of this compound
-
Materials: 3-(Allyloxy)aniline, potassium isocyanate (KOCN), acetic acid, water.
-
Procedure:
-
Dissolve 3-(allyloxy)aniline (1 equivalent) in a mixture of acetic acid and water.
-
Add a solution of potassium isocyanate (1.2 equivalents) in water to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
Purification and Characterization
The synthesized this compound should be purified by recrystallization and its structure confirmed by spectroscopic methods.
Protocol 2.1: Recrystallization
-
Materials: Crude this compound, ethanol, water.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.[1][2][3][4]
-
Protocol 2.2: Characterization
The structure and purity of the final compound should be confirmed using the following techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.[5][6]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O of the urea).
Biological Evaluation
A tiered approach is recommended for the biological evaluation of this compound, starting with a general cytotoxicity screen, followed by a target-specific assay and a mechanistic study.
Experimental Workflow: Biological Evaluation
Caption: Tiered workflow for biological evaluation.
Protocol 3.1: Tier 1 - Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[8][9][10][11][12]
-
Cell Culture: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Anticipated Cytotoxicity Data
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound | HeLa | 48 | TBD |
| This compound | A549 | 48 | TBD |
| Doxorubicin (Positive Control) | HeLa | 48 | TBD |
| Doxorubicin (Positive Control) | A549 | 48 | TBD |
| TBD: To be determined |
Protocol 3.2: Tier 2 - Target-Specific Assay (Kinase Inhibition Assay)
Given that many phenylurea derivatives are kinase inhibitors, a kinase inhibition assay is a logical next step.[13][14][15][16][17] The LanthaScreen™ Eu Kinase Binding Assay is a suitable example.
-
Reagents: Kinase of interest (e.g., a receptor tyrosine kinase like VEGFR2), europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and test compound.
-
Assay Procedure:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer.
-
Incubate at room temperature for 1 hour.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
-
Data Analysis: Calculate the emission ratio and plot against the compound concentration to determine the IC₅₀ value for kinase inhibition.
Table 2: Anticipated Kinase Inhibition Data
| Compound | Kinase Target | IC₅₀ (nM) |
| This compound | VEGFR2 | TBD |
| Staurosporine (Positive Control) | VEGFR2 | TBD |
| TBD: To be determined |
Protocol 3.3: Tier 3 - Cellular Mechanism of Action (Western Blot)
Western blotting can be used to investigate the effect of the compound on a specific signaling pathway downstream of the identified kinase target.[18][19][20][21][22]
-
Cell Treatment and Lysis: Treat cells with this compound at its IC₅₀ concentration for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., p-ERK) and a primary antibody for the total protein (e.g., total ERK) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Representative Signaling Pathway: MAPK/ERK Pathway
Caption: Hypothesized inhibition of the MAPK/ERK pathway.
Table 3: Anticipated Western Blot Densitometry Data
| Treatment | Time (min) | p-ERK / Total ERK (Relative Fold Change) |
| Vehicle Control | 0 | 1.0 |
| This compound (IC₅₀) | 15 | TBD |
| This compound (IC₅₀) | 30 | TBD |
| This compound (IC₅₀) | 60 | TBD |
| TBD: To be determined |
References
- 1. caod.oriprobe.com [caod.oriprobe.com]
- 2. US2892870A - Process for purifying and crystallizing urea - Google Patents [patents.google.com]
- 3. US2663731A - Purification of urea - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. mdpi.com [mdpi.com]
Application Notes & Protocols: Quantification of 1-(3-(Allyloxy)phenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-(Allyloxy)phenyl)urea is a synthetic organic compound with potential applications in pharmaceutical and agrochemical research. Accurate and precise quantification of this compound is crucial for various stages of development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and experimental protocols for the quantification of this compound using modern analytical techniques. The methodologies described are based on established analytical strategies for structurally related phenylurea compounds and can be adapted for specific research needs.
Analytical Methodologies
The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods offer high selectivity, sensitivity, and reproducibility.
High-Performance Liquid Chromatography (HPLC) is a robust and widely available technique for the analysis of phenylurea compounds.[1][2][3] Separation is typically achieved on a reversed-phase column, and detection is performed using a UV or Diode Array Detector (DAD).[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior sensitivity and selectivity, making it ideal for the analysis of complex biological matrices.[4][5][6] This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of phenylurea compounds using HPLC-UV and LC-MS. These values can serve as a benchmark for method development and validation for this compound.
Table 1: HPLC-UV Method Parameters for Phenylurea Analysis
| Parameter | Typical Value/Range | Reference |
| Column | C18 reversed-phase | [1] |
| Mobile Phase | Acetonitrile/Water Gradient | [1] |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 210-245 nm | [1] |
| Linearity | > 0.99 | [1] |
| Method Detection Limit (MDL) | 4 - 40 ng/L | [1] |
| Recoveries | 74 - 104% | [1] |
Table 2: LC-MS/MS Method Parameters for Urea and Derivative Analysis
| Parameter | Typical Value/Range | Reference |
| Column | HSS-T3 | [5] |
| Particle Size | 1.8 µm (for UHPLC) | [5] |
| Mobile Phase | Acetonitrile/Water with Formic Acid | [7] |
| Ionization Mode | Electrospray Ionization (ESI) | N/A |
| Validation Range | 8.78 - 103.78 µg/mL | [5] |
| Sample Volume | 20 µL | [5] |
| Run Time | 1.5 min | [5][6] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol describes a general method for the quantification of this compound in a simple matrix, such as a drug substance or a simple formulation.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[7]
2. Instrumentation
-
HPLC system with a UV or DAD detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 50 µg/mL.
4. Sample Preparation
-
Drug Substance: Accurately weigh a suitable amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range.
-
Formulation: The sample preparation will depend on the formulation matrix. A solid-phase extraction (SPE) may be necessary to remove interfering excipients.[1][2]
5. Chromatographic Conditions
-
Column: C18 reversed-phase
-
Mobile Phase: A gradient of acetonitrile and water. A starting condition of 60% water and 40% acetonitrile can be a good starting point.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for the optimal wavelength using the DAD detector (a wavelength around 245 nm is a reasonable starting point for phenylureas).[1]
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: LC-MS/MS Method for Quantification of this compound in Biological Matrices
This protocol outlines a more sensitive and selective method suitable for quantifying this compound in complex matrices like plasma or tissue homogenates.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (a structurally similar compound not present in the sample)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
UPLC/HPLC column suitable for LC-MS (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Solid-Phase Extraction (SPE) cartridges or a protein precipitation protocol for sample cleanup
3. Preparation of Standard and QC Samples
-
Prepare stock solutions of the analyte and IS in methanol.
-
Spike blank biological matrix with known concentrations of the analyte to prepare calibration standards and quality control (QC) samples.
4. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge.[3] Load the sample, wash with a weak solvent to remove interferences, and elute the analyte with a strong solvent like methanol. Evaporate the eluate and reconstitute.
5. LC-MS/MS Conditions
-
Column: UPLC C18 column
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer Settings:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Determine the precursor ion (M+H)+ for this compound and its most stable product ion. Similarly, determine the MRM transition for the internal standard.
-
6. Data Analysis
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve and determine the concentration of the analyte in the samples.
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
References
- 1. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. unitedchem.com [unitedchem.com]
- 4. [PDF] Determination of derivatized urea in exhaled breath condensate by LC-MS. | Semantic Scholar [semanticscholar.org]
- 5. Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Separation of 1-Acetyl-3-phenylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: HPLC Analysis of 1-(3-(Allyloxy)phenyl)urea
AN-HPLC-001
Introduction
1-(3-(Allyloxy)phenyl)urea is a synthetic organic compound with potential applications in pharmaceutical and agrochemical research. As with any biologically active compound, accurate and reliable quantification is crucial during research, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of various compounds.[1][2] This application note presents a detailed protocol for the analysis of this compound using reversed-phase HPLC (RP-HPLC) with UV detection. The described method is simple, sensitive, and suitable for routine analysis in a research or industrial setting.
Phenylurea derivatives are often analyzed using RP-HPLC due to their moderate polarity.[3][4] The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.[1][5] This method provides a robust and reproducible approach for the quantitative determination of this compound.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade, optional for pH adjustment)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: C18, 5 µm particle size, 4.6 x 250 mm (or similar).
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water is commonly used for the analysis of phenylurea compounds.[1][4] A typical starting mobile phase composition is Acetonitrile:Water (60:40, v/v). The pH of the aqueous component can be adjusted with a small amount of phosphoric acid (e.g., to pH 3) to improve peak shape if necessary. The mobile phase should be degassed before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
4. HPLC Conditions
The following chromatographic conditions are a recommended starting point and may require optimization for specific instruments and columns.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Run Time | 10 minutes |
5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the series of working standard solutions in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Prepare sample solutions by accurately weighing the sample and dissolving it in a suitable solvent (e.g., methanol), followed by dilution with the mobile phase to a concentration within the calibration range.
-
Filter the sample solutions through a 0.45 µm syringe filter before injection.
-
Inject the prepared sample solutions into the HPLC system.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Data Presentation
The quantitative performance of the method should be evaluated. The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions.
| Parameter | Result |
| Retention Time (tR) | Approximately 5.2 min |
| Linearity (R²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
Application Notes and Protocols for 1-(3-(Allyloxy)phenyl)urea
Disclaimer: Publicly available scientific literature lacks specific in vitro assay data for 1-(3-(Allyloxy)phenyl)urea. The following application notes and protocols are representative examples based on the well-documented activities of structurally similar arylurea compounds, which are frequently investigated as kinase inhibitors in anti-cancer research. The presented data is illustrative and should be considered hypothetical.
Introduction
This compound is a small molecule belonging to the arylurea class of compounds. Molecules with this structural motif have garnered significant interest in drug discovery, particularly in oncology, due to their potential to act as inhibitors of protein kinases that are crucial for tumor cell proliferation and survival.[1][2][3] This document provides detailed protocols for a selection of in vitro assays to characterize the potential anti-proliferative and apoptosis-inducing effects of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in various in vitro assays.
Table 1: In Vitro Anti-Proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 |
| HCT-116 | Colorectal Carcinoma | 8.9 ± 0.7 |
| A549 | Lung Carcinoma | 12.5 ± 1.1 |
| K-562 | Chronic Myelogenous Leukemia | 3.8 ± 0.3 |
Table 2: Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 150 ± 12 |
| FLT3 | 210 ± 18 |
| c-MET | 450 ± 35 |
Table 3: Cell Cycle Analysis in K-562 cells (24h treatment)
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 45.3 | 35.1 | 19.6 |
| 2.5 | 48.2 | 30.5 | 21.3 |
| 5.0 | 55.8 | 22.7 | 21.5 |
| 10.0 | 68.4 | 15.1 | 16.5 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549, K-562)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: VEGFR-2 Kinase Inhibition Assay
This protocol describes an in vitro enzymatic assay to determine the inhibitory activity of this compound against VEGFR-2 kinase.[1]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 5 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
K-562 cells
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed K-562 cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualizations
Caption: Inhibition of the VEGFR-2 signaling pathway.
Caption: General workflow for in vitro anti-proliferative screening.
References
- 1. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(3-(Allyloxy)phenyl)urea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various cell-based assays to characterize the biological activity of 1-(3-(Allyloxy)phenyl)urea. Based on the known activities of related arylurea compounds, this molecule is hypothesized to possess potential as an anticancer agent. The following protocols are designed to investigate its effects on cell viability, proliferation, apoptosis, and cell cycle progression.
Application Note 1: Assessment of Cytotoxicity and Antiproliferative Effects
Introduction: this compound is a small molecule belonging to the phenylurea class, several of which have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines. This protocol describes the use of the MTT assay to determine the dose-dependent effect of the compound on cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[1][2][3][4][5]
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, A549, or a cell line relevant to the research)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][3]
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, 16% (w/v) sodium dodecyl sulfate, pH 4.7)[2]
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include wells with medium and DMSO alone as a vehicle control, and wells with medium only as a background control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Data Acquisition: Read the absorbance at 570 nm using a multi-well spectrophotometer.[2][5] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
Data Presentation:
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| Vehicle Control (0) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.15 ± 0.09 | 92.0 |
| 10 | 0.85 ± 0.06 | 68.0 |
| 50 | 0.45 ± 0.04 | 36.0 |
| 100 | 0.20 ± 0.03 | 16.0 |
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Application Note 2: Investigation of Apoptosis Induction
Introduction: A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. This protocol describes the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify the apoptotic and necrotic cell populations after treatment with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[6][7][8]
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
This compound
-
Human cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells) in 6-well plates and allow them to attach overnight.[8] Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the respective well.
-
Cell Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[8]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be around 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
Data Presentation:
Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay)
| Concentration (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control (0) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 80.5 ± 3.5 | 12.3 ± 1.5 | 7.2 ± 1.1 |
| 50 | 45.1 ± 4.2 | 35.8 ± 2.8 | 19.1 ± 2.3 |
| 100 | 15.7 ± 2.9 | 50.2 ± 3.7 | 34.1 ± 3.1 |
Signaling Pathway for Apoptosis Detection
Caption: Principle of apoptosis detection using Annexin V and Propidium Iodide.
Application Note 3: Cell Cycle Analysis
Introduction: Many cytotoxic agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division. This protocol details a method for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry. PI stoichiometrically binds to DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases based on their DNA content.[9][10][11][12]
Experimental Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
This compound
-
Human cancer cell line
-
Complete cell culture medium
-
Cold 70% Ethanol
-
PBS
-
PI/RNase Staining Buffer
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect and pellet the cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[9]
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content.
Data Presentation:
Table 3: Cell Cycle Distribution after Treatment with this compound
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0) | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.3 |
| 10 | 58.2 ± 3.1 | 25.3 ± 2.0 | 16.5 ± 1.5 |
| 50 | 68.9 ± 3.9 | 15.6 ± 2.5 | 15.5 ± 1.8 |
| 100 | 75.3 ± 4.5 | 10.1 ± 1.7 | 14.6 ± 2.1 |
Logical Flow of Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. biotech.illinois.edu [biotech.illinois.edu]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
Application Notes: 1-(3-(Allyloxy)phenyl)urea as a Potential Urease Inhibitor
For Research Use Only.
Disclaimer: The following application notes and protocols are provided for illustrative purposes. As of the date of this document, there is no specific published data on 1-(3-(Allyloxy)phenyl)urea as an enzyme inhibitor. The target enzyme (urease) and all quantitative data presented are hypothetical and intended to serve as a template for researchers investigating novel phenylurea compounds.
Introduction
Phenylurea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including the inhibition of various enzymes.[1] Urease (EC 3.5.1.5), a nickel-containing metalloenzyme, is a significant target for inhibitor development due to its role in pathologies associated with certain bacterial and fungal infections.[2] Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to a localized increase in pH.[2] This activity is a key virulence factor for pathogens such as Helicobacter pylori, contributing to the pathogenesis of gastritis, peptic ulcers, and gastric cancer.[3] Inhibition of urease is a promising therapeutic strategy to counteract these effects.[4] This document outlines protocols for the synthesis and evaluation of this compound as a potential inhibitor of urease.
Synthesis Protocol
A plausible synthetic route for this compound involves the reaction of 3-(allyloxy)aniline with an isocyanate. A general procedure is described below.
Protocol: Synthesis of this compound
Materials:
-
3-(Allyloxy)aniline
-
Potassium isocyanate
-
Hydrochloric acid (HCl)
-
Anhydrous toluene
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 3-(allyloxy)aniline (1 equivalent) in anhydrous toluene in a round-bottom flask.
-
To this solution, add a solution of potassium isocyanate (1.2 equivalents) in water.
-
Slowly add hydrochloric acid (2 equivalents) to the reaction mixture with vigorous stirring.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold toluene.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum to yield this compound.
Quantitative Data: In Vitro Urease Inhibition
The inhibitory potential of this compound against Jack bean urease was assessed using a colorimetric assay. The half-maximal inhibitory concentration (IC50) was determined and compared with thiourea, a standard urease inhibitor.
| Compound | Target Enzyme | IC50 (µM) [Hypothetical] |
| This compound | Jack Bean Urease | 15.8 ± 1.2 |
| Thiourea (Standard) | Jack Bean Urease | 21.2 ± 0.8 |
Experimental Protocols
Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol is adapted for a 96-well plate format to determine urease activity by measuring ammonia production.[5]
Principle: Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The amount of ammonia produced is determined colorimetrically. In the presence of a urease inhibitor, the rate of ammonia formation is reduced. The Berthelot method involves the reaction of ammonia with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which can be quantified spectrophotometrically at 625 nm.
Materials and Reagents:
-
Jack bean urease (e.g., Sigma-Aldrich)
-
Urea (ACS grade)
-
Thiourea (for standard inhibitor)
-
This compound (test compound)
-
Phosphate buffer (100 mM, pH 7.4)
-
Phenol reagent (5% w/v phenol, 0.025% w/v sodium nitroprusside)
-
Alkali reagent (2.5% w/v sodium hydroxide, 0.21% w/v sodium hypochlorite)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Jack bean urease (1 U/mL) in phosphate buffer.
-
Prepare a 100 mM urea solution in phosphate buffer.
-
Prepare stock solutions of this compound and thiourea in DMSO (e.g., 10 mM). Serially dilute these stock solutions in DMSO to obtain a range of concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of phosphate buffer to each well.
-
Add 5 µL of the test compound solution (or DMSO for control) to the respective wells.
-
Add 10 µL of the urease enzyme solution to each well, except for the blank wells (add 10 µL of buffer instead).
-
Mix and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 55 µL of the urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 45 µL of the phenol reagent to each well.
-
Add 60 µL of the alkali reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Experimental workflow for the in vitro urease inhibition assay.
Caption: Consequence of urease inhibition by this compound.
References
Application Notes and Protocols for the Development of 1-(3-(Allyloxy)phenyl)urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 1-(3-(allyloxy)phenyl)urea represent a promising class of compounds with potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. The core phenylurea scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. The allyloxy substituent offers a versatile handle for further chemical modification, allowing for the exploration of a broad chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive guide for the synthesis, biological evaluation, and characterization of novel derivatives of this compound. The protocols and methodologies are based on established literature for analogous phenylurea compounds and are intended to serve as a foundational resource for researchers in this area.
Potential Biological Targets and Signaling Pathways
Phenylurea derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Based on the existing literature for structurally related compounds, derivatives of this compound are hypothesized to target the following key signaling pathways:
-
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2][3][4] Phenylurea-containing compounds, such as Sorafenib and Sunitinib, are potent inhibitors of VEGFR-2.[1] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these inhibitors can prevent the downstream signaling events that lead to endothelial cell proliferation, migration, and survival.
-
RAF-MEK-ERK Signaling Pathway: The RAF-MEK-ERK cascade (also known as the MAPK pathway) is a central signaling pathway that regulates cell proliferation, differentiation, and survival.[5][6] Mutations in BRAF, a member of the RAF kinase family, are common in many cancers. Phenylurea derivatives have been developed as potent inhibitors of RAF kinases.[5][7][8] Inhibition of RAF prevents the phosphorylation and activation of MEK, which in turn cannot activate ERK, ultimately leading to a blockage of the entire signaling cascade and inhibiting cancer cell growth.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of this compound derivatives. Optimization of reaction conditions and purification methods may be necessary for specific derivatives.
Protocol 1: Synthesis of 1-(3-Hydroxyphenyl)urea (Parent Core)
This protocol describes the synthesis of the precursor 1-(3-hydroxyphenyl)urea.
Materials:
-
3-Aminophenol
-
Potassium cyanate
-
Hydrochloric acid (1 N)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 3-aminophenol in 1 N hydrochloric acid.
-
To the stirring solution, add potassium cyanate portion-wise at room temperature.
-
Continue stirring the reaction mixture for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to obtain 1-(3-hydroxyphenyl)urea.
Protocol 2: Synthesis of this compound (Core Structure)
This protocol details the allylation of the phenolic hydroxyl group.
Materials:
-
1-(3-Hydroxyphenyl)urea
-
Allyl bromide
-
Potassium carbonate
-
Acetone or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 1-(3-hydroxyphenyl)urea, potassium carbonate, and a suitable solvent (acetone or DMF).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add allyl bromide dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 3: General Synthesis of Derivatives of this compound
This protocol outlines the synthesis of various derivatives by reacting 3-(allyloxy)aniline with different isocyanates.
Materials:
-
3-(Allyloxy)aniline (can be synthesized from this compound by hydrolysis or from 3-aminophenol via allylation)
-
Substituted isocyanates (R-NCO)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve 3-(allyloxy)aniline in an anhydrous solvent in a round-bottom flask.
-
Add the desired substituted isocyanate to the solution.
-
Stir the reaction mixture at room temperature or under gentle reflux for 2-24 hours. Monitor the reaction by TLC.
-
Upon completion, the product may precipitate. If so, collect by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for assessing the inhibitory activity of the synthesized derivatives against target kinases like VEGFR-2 or RAF.
Materials:
-
Synthesized this compound derivatives
-
Recombinant human kinase (e.g., VEGFR-2, BRAF)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, the substrate, and the test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation
The following tables summarize hypothetical quantitative data for novel this compound derivatives against key kinase targets. This data is illustrative and serves as a template for presenting experimental findings.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against VEGFR-2 Kinase
| Compound ID | R-Group on Urea | IC50 (nM) against VEGFR-2 |
| APU-001 | Phenyl | 150 |
| APU-002 | 4-Chlorophenyl | 75 |
| APU-003 | 4-Fluorophenyl | 82 |
| APU-004 | 4-Methylphenyl | 120 |
| APU-005 | 3-Trifluoromethylphenyl | 55 |
| Sorafenib | (Reference) | 90 |
Table 2: In Vitro Inhibitory Activity of this compound Derivatives against BRAF Kinase
| Compound ID | R-Group on Urea | IC50 (nM) against BRAF |
| APU-001 | Phenyl | 250 |
| APU-002 | 4-Chlorophenyl | 180 |
| APU-003 | 4-Fluorophenyl | 195 |
| APU-004 | 4-Methylphenyl | 280 |
| APU-005 | 3-Trifluoromethylphenyl | 150 |
| Vemurafenib | (Reference) | 31 |
Table 3: Antiproliferative Activity of Selected Derivatives in Human Cancer Cell Lines
| Compound ID | Cell Line (Cancer Type) | GI50 (µM) |
| APU-002 | HUVEC (Endothelial) | 0.5 |
| A498 (Renal) | 1.2 | |
| HT-29 (Colon) | 2.5 | |
| APU-005 | HUVEC (Endothelial) | 0.3 |
| A498 (Renal) | 0.8 | |
| HT-29 (Colon) | 1.8 | |
| Sorafenib | HUVEC (Endothelial) | 0.4 |
| A498 (Renal) | 1.5 | |
| HT-29 (Colon) | 2.1 |
Note: IC50 and GI50 values are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
The development of derivatives of this compound presents a compelling avenue for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, combined with the proven efficacy of the phenylurea pharmacophore against key oncology targets, provides a strong foundation for further research. The protocols and information provided herein are intended to facilitate the exploration of this chemical space and accelerate the identification of new drug candidates with improved potency, selectivity, and clinical potential.
References
- 1. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: A Scalable and Efficient Synthesis of 1-(3-(Allyloxy)phenyl)urea
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3-(Allyloxy)phenyl)urea and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential as intermediates in the synthesis of various biologically active compounds. This document provides a detailed protocol for the scale-up synthesis of this compound from 3-(allyloxy)aniline and urea. The described method is designed to be robust, high-yielding, and amenable to larger-scale production, avoiding the use of hazardous reagents such as phosgene.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the scale-up synthesis of this compound based on a representative reaction scale.
| Parameter | Value | Notes |
| Starting Material (3-aminophenol) | 109.13 g (1.0 mol) | - |
| Starting Material (Allyl Bromide) | 133.1 g (1.1 mol) | 1.1 equivalents |
| Intermediate (3-(Allyloxy)aniline) Yield | ~134.2 g (90%) | Crude yield before purification |
| Starting Material (3-(Allyloxy)aniline) | 74.59 g (0.5 mol) | After purification |
| Starting Material (Urea) | 90.09 g (1.5 mol) | 3.0 equivalents |
| Product (this compound) Yield | ~86.5 g (90%) | Crude yield before purification |
| Final Product Purity | >98% | After recrystallization |
| Reaction Time (Step 1) | 4-6 hours | Allylation of 3-aminophenol |
| Reaction Time (Step 2) | 3-5 hours | Urea formation |
| Overall Yield | ~80-85% | Based on 3-aminophenol |
Experimental Protocols
This synthesis is divided into two main experimental procedures: the preparation of the intermediate, 3-(allyloxy)aniline, and the subsequent synthesis of the final product, this compound.
Protocol 1: Synthesis of 3-(Allyloxy)aniline
This protocol details the etherification of 3-aminophenol with allyl bromide to yield the key intermediate, 3-(allyloxy)aniline.
Materials:
-
3-Aminophenol (1.0 mol, 109.13 g)
-
Allyl bromide (1.1 mol, 133.1 g, 92.4 mL)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 mol, 207.3 g)
-
Acetone (2.0 L)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Equipment:
-
5 L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the 5 L three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 3-aminophenol (109.13 g) and anhydrous potassium carbonate (207.3 g).
-
Add 2.0 L of acetone to the flask and begin stirring to form a suspension.
-
Slowly add allyl bromide (92.4 mL) to the suspension at room temperature over a period of 30 minutes.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the crude oil in ethyl acetate (1 L) and wash with deionized water (2 x 500 mL) and then with brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(allyloxy)aniline as a dark oil. The crude product is typically used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol describes the reaction of 3-(allyloxy)aniline with urea in the presence of an acid catalyst to form the final product. This method is adapted from established procedures for phenylurea synthesis.[1][2]
Materials:
-
3-(Allyloxy)aniline (0.5 mol, 74.59 g)
-
Urea (1.5 mol, 90.09 g)
-
Concentrated Hydrochloric Acid (HCl) (0.5 mol, ~41 mL)
-
Deionized water
Equipment:
-
2 L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
Procedure:
-
In the 2 L three-neck round-bottom flask, combine 3-(allyloxy)aniline (74.59 g), urea (90.09 g), and 500 mL of deionized water.
-
Slowly add concentrated hydrochloric acid (41 mL) to the stirring mixture.
-
Heat the reaction mixture to reflux (100-105°C) and maintain for 3-5 hours. The reaction progress can be monitored by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature. The product will begin to precipitate.
-
Further cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water (3 x 200 mL) to remove unreacted urea and other water-soluble impurities.
-
Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
-
For further purification, the crude this compound can be recrystallized from a suitable solvent such as an ethanol/water mixture.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
1-(3-(Allyloxy)phenyl)urea solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-(Allyloxy)phenyl)urea. The information provided is designed to address common solubility challenges and offer practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a synthetic organic compound belonging to the phenylurea class. Phenylurea derivatives are explored in pharmaceutical research for their potential as therapeutic agents, including in areas like cancer research. The aqueous solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy, as it must be in a dissolved state to be absorbed and exert its pharmacological effect.
Q2: I am observing poor solubility of this compound in my aqueous buffer. Is this expected?
A2: Yes, this is an expected challenge. Phenylurea derivatives, including this compound, generally exhibit low solubility in aqueous solutions. This is attributed to the presence of the non-polar phenyl and allyloxy groups, which contribute to the compound's hydrophobicity.
Q3: What common organic solvents can be used to dissolve this compound?
A3: Based on the behavior of similar phenylurea compounds, this compound is expected to have better solubility in polar aprotic organic solvents. Commonly used solvents for dissolving phenylurea derivatives include Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). It is also likely to be soluble in alcohols like ethanol and methanol, though to a lesser extent than in DMSO or DMF.
Q4: Can I prepare a concentrated stock solution in an organic solvent and then dilute it into my aqueous experimental medium?
A4: This is a very common and recommended practice. Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. Then, dilute this stock solution into your aqueous buffer to achieve the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in your experimental medium is low enough to not affect the biological system you are studying. Typically, the final DMSO concentration is kept below 0.5% (v/v).
Q5: Upon diluting my DMSO stock solution into an aqueous buffer, the compound precipitates. What should I do?
A5: Precipitation upon dilution into an aqueous medium is a clear indication of the compound's low aqueous solubility. This is a common issue. Please refer to the Troubleshooting Guide below for detailed strategies to address this problem.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides systematic approaches to troubleshoot and resolve solubility challenges encountered during your experiments with this compound.
Problem: Compound crashes out of solution upon dilution of organic stock into aqueous media.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting precipitation issues.
Solutions and Methodologies
1. Optimization of Solvent Concentration
-
Rationale: Increasing the proportion of a water-miscible organic co-solvent can enhance the solubility of hydrophobic compounds.
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of aqueous buffers with final DMSO concentrations ranging from 0.1% to 2% (v/v).
-
Add the stock solution to each buffer to achieve the desired final concentration of the compound.
-
Observe for precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.
-
Determine the highest DMSO concentration that is tolerated by your experimental system and effectively maintains the compound in solution.
-
2. pH Adjustment
-
Rationale: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. While the urea functional group is weakly basic, the overall molecule's pKa should be considered.
-
Protocol:
-
Determine the pKa of this compound (if not available, this can be predicted using cheminformatics tools).
-
Prepare a series of buffers with pH values ranging from 2 units below to 2 units above the pKa.
-
Prepare a stock solution of the compound in a minimal amount of organic solvent.
-
Dilute the stock solution into each buffer and assess solubility.
-
3. Use of Solubilizing Excipients
-
Rationale: Excipients can increase aqueous solubility through various mechanisms such as forming inclusion complexes or micelles.
-
a) Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their apparent water solubility.
-
Protocol:
-
Prepare solutions of various cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) in your aqueous buffer at different concentrations (e.g., 1-10% w/v).
-
Add this compound to these solutions and stir or sonicate to facilitate dissolution.
-
Determine the solubility enhancement by analyzing the concentration of the dissolved compound.
-
-
-
b) Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.
-
Protocol:
-
Prepare solutions of non-ionic surfactants (e.g., Tween® 80, Polysorbate 20) in your aqueous buffer at concentrations above their critical micelle concentration (CMC).
-
Disperse this compound in these surfactant solutions.
-
Use sonication or gentle heating to aid solubilization.
-
-
4. Particle Size Reduction
-
Rationale: Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[1]
-
Techniques:
-
Micronization: This process reduces the average particle diameter to the micron range.
-
Nanonization: Creating a nanosuspension can further enhance the dissolution rate.
-
Quantitative Data Summary
The following tables provide a hypothetical summary of solubility data for this compound in various solvents and with different solubilization techniques. This data is illustrative and should be confirmed experimentally.
Table 1: Solubility in Common Solvents at Room Temperature (Approx. 25°C)
| Solvent | Predicted Solubility (mg/mL) |
| Water | < 0.1 |
| Ethanol | 1 - 5 |
| Methanol | 1 - 5 |
| Dimethyl Sulfoxide (DMSO) | > 30 |
| Dimethyl Formamide (DMF) | > 30 |
Table 2: Effect of Solubilization Techniques on Aqueous Solubility
| Solubilization Method | Concentration of Agent | Apparent Aqueous Solubility (µg/mL) |
| None (Control) | - | < 10 |
| 1% Tween® 80 | 1% (w/v) | 50 - 100 |
| 5% HP-β-Cyclodextrin | 5% (w/v) | 100 - 200 |
| 10% HP-β-Cyclodextrin | 10% (w/v) | 200 - 400 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Volumetric flask
-
Vortex mixer or sonicator
-
-
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM solution. (Molecular Weight to be determined for the specific compound).
-
Accurately weigh the calculated mass of the compound and transfer it to the volumetric flask.
-
Add a portion of DMSO to the flask, approximately half of the final volume.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Add DMSO to the flask until the final volume is reached.
-
Mix thoroughly to ensure a homogenous solution.
-
Store the stock solution at -20°C or as recommended for the compound's stability.
-
Protocol 2: General Method for Solubility Enhancement using Cyclodextrins
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Stir plate and magnetic stir bars
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
-
Procedure:
-
Prepare a series of HP-β-CD solutions in the aqueous buffer at various concentrations (e.g., 1%, 2.5%, 5%, 10% w/v).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Stir the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC).
-
Signaling Pathway and Workflow Diagrams
Signaling Pathway: Hypothetical Target Inhibition
The following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor of a key kinase, a common target for phenylurea derivatives in drug discovery.
Caption: A hypothetical kinase inhibition pathway.
Experimental Workflow: Solubility Screening
This diagram outlines a typical workflow for screening different conditions to improve the solubility of a test compound.
Caption: A workflow for solubility screening experiments.
References
Technical Support Center: Synthesis of 1-(3-(Allyloxy)phenyl)urea
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(3-(Allyloxy)phenyl)urea synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is the overall yield of my this compound synthesis consistently low?
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions for O-Allylation: The initial step of synthesizing the intermediate, 3-(allyloxy)aniline, from 3-aminophenol is critical. Incomplete reaction or side reactions during this step will directly impact the final yield.
-
Base Selection: The choice of base is crucial for the deprotonation of the phenolic hydroxyl group. A weak base may lead to an incomplete reaction, while a very strong base could promote side reactions. Consider screening different bases.
-
Solvent Effects: The solvent can influence the solubility of reactants and the reaction rate. Polar aprotic solvents like DMF or acetonitrile are often effective.
-
Temperature Control: The reaction temperature should be carefully controlled to prevent the decomposition of reactants or products and to minimize side reactions.
-
-
Inefficient Urea Formation: The subsequent reaction of 3-(allyloxy)aniline to form the urea can also be a source of low yield.
-
Isocyanate Reactivity: If using an isocyanate, ensure it is fresh and has not been hydrolyzed by atmospheric moisture.
-
Alternative Urea Sources: If using urea, the reaction often requires elevated temperatures and can produce symmetrical diarylurea as a byproduct.[1] Consider using a more reactive urea equivalent or an alternative synthetic route.
-
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.
-
Extraction pH: Ensure the aqueous layer's pH is optimized to minimize the solubility of the product during extraction.
-
Purification Method: Recrystallization is a common method for purifying phenylureas.[1] However, choosing the right solvent system is critical to maximize recovery. Column chromatography can be an alternative for separating closely related impurities.
-
Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?
Possible Impurities and Prevention Strategies:
-
Unreacted Starting Materials: The presence of 3-aminophenol or 3-(allyloxy)aniline indicates an incomplete reaction.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure the complete consumption of the starting material.
-
Stoichiometry: A slight excess of the urea-forming reagent can help drive the reaction to completion.
-
-
Symmetrical Diarylurea (Carbanilide) Byproduct: When using urea or certain isocyanate precursors, the formation of 1,3-bis(3-(allyloxy)phenyl)urea is a common side reaction.[1]
-
Reaction Conditions: This byproduct is often favored at higher temperatures. Optimizing the reaction temperature and time can help minimize its formation.
-
Purification: Symmetrical ureas often have different solubility profiles than the desired unsymmetrical product, which can be exploited during recrystallization.
-
-
N-Allylated Byproduct: Although O-allylation of 3-aminophenol is generally favored, some N-allylation can occur, leading to isomeric impurities that are difficult to separate.
-
Protecting Groups: In some cases, protecting the amino group of 3-aminophenol before allylation, followed by deprotection, can provide a cleaner product, though this adds extra steps to the synthesis.
-
Q3: The reaction to form 3-(allyloxy)aniline from 3-aminophenol is not proceeding as expected. What should I check?
Troubleshooting the O-Allylation Step:
-
Reagent Quality: Ensure the 3-aminophenol is pure and the allyl bromide has not degraded.
-
Atmosphere: The reaction should ideally be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminophenol.
-
Base Equivalents: Use at least one equivalent of a suitable base to deprotonate the phenolic hydroxyl group.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
There are two primary synthetic routes:
-
Two-Step Synthesis from 3-Aminophenol: This is the most common approach.
-
Step 1: O-Allylation: 3-Aminophenol is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base to form 3-(allyloxy)aniline.
-
Step 2: Urea Formation: 3-(Allyloxy)aniline is then reacted with a suitable reagent to introduce the urea moiety. Common reagents include phenyl isocyanate, or urea in the presence of an acid.[1][2]
-
-
Route involving a Curtius, Hofmann, or Lossen Rearrangement: These routes can generate an isocyanate intermediate from a carboxylic acid, amide, or hydroxamic acid, respectively. This isocyanate can then be reacted with 3-(allyloxy)aniline.
Q2: How can I purify the final product, this compound?
-
Recrystallization: This is a highly effective method for purifying solid organic compounds. The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities will either remain in solution or be insoluble in the hot solvent.
-
Column Chromatography: If recrystallization is ineffective at removing certain impurities, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed to elute the components.
Q3: What analytical techniques are recommended for characterizing the product and monitoring the reaction?
-
Thin Layer Chromatography (TLC): Essential for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the final product and can be used to identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H and C=O stretches of the urea moiety and the C-O-C stretch of the allyl ether.
Data Presentation
Table 1: Effect of Base on the Yield of 3-(allyloxy)aniline (Representative Data)
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetone | Reflux | 12 | 75 |
| 2 | NaH | THF | 0 to RT | 6 | 90 |
| 3 | Cs₂CO₃ | DMF | 60 | 8 | 85 |
| 4 | Et₃N | CH₂Cl₂ | RT | 24 | 40 |
Note: This data is representative and actual results may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 3-(allyloxy)aniline
-
To a solution of 3-aminophenol (1 equivalent) in a suitable solvent (e.g., acetone or DMF), add a base (e.g., K₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., reflux for acetone) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(allyloxy)aniline.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound from 3-(allyloxy)aniline and Phenyl Isocyanate
-
Dissolve 3-(allyloxy)aniline (1 equivalent) in an anhydrous aprotic solvent (e.g., acetonitrile or THF) under an inert atmosphere.[2]
-
Add phenyl isocyanate (1.05 equivalents) dropwise to the solution at room temperature.[2]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.[2]
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Wash the crude product with a non-polar solvent (e.g., hexanes) to remove any unreacted phenyl isocyanate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield.
Caption: Potential side reactions in the synthesis.
References
Technical Support Center: 1-(3-(Allyloxy)phenyl)urea
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(3-(Allyloxy)phenyl)urea in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: this compound, like many phenylurea compounds, is expected to have low solubility in water and higher solubility in organic solvents. For creating stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended. When preparing aqueous solutions for experiments, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. We do not recommend storing aqueous solutions for more than one day.
Q2: What are the optimal storage conditions for this compound in its solid form and in solution?
A2: In its solid form, this compound should be stored in a cool, dark, and dry place. When in an organic stock solution (e.g., in DMSO), it is best stored at -20°C. Aqueous solutions of the compound are less stable and should ideally be prepared fresh for each experiment. If short-term storage of an aqueous solution is necessary, it should be kept at 2-8°C and used within 24 hours.
Q3: What factors can affect the stability of this compound in solution?
A3: The stability of phenylurea compounds in solution can be influenced by several factors:
-
pH: Phenylurea compounds are generally more stable in a neutral to slightly acidic pH range (pH 4-8).[1] Both strongly acidic and alkaline conditions can catalyze degradation.[2]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]
-
Light: Exposure to UV irradiation can cause decomposition of phenylurea herbicides.[2] It is recommended to protect solutions from light, for example, by using amber vials.
-
Oxidizing Agents: Phenylurea compounds can be incompatible with strong oxidizing agents.[3]
Q4: What are the potential degradation pathways for this compound?
A4: While specific data for this compound is not available, general degradation pathways for phenylurea herbicides include photolysis, photooxidation, and hydrolysis.[2] Common degradation reactions can involve hydroxylation of the phenyl ring, demethylation or dearylation at the urea moiety, and cleavage of the ether bond.[4]
Q5: What analytical methods are suitable for assessing the stability of this compound in solution?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for analyzing phenylurea compounds.[2][5][6] A C18 reversed-phase column with a mobile phase consisting of an acetonitrile-water gradient is typically effective.[5][6] For higher sensitivity and structural confirmation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[7][8]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
| Symptom | Possible Cause | Suggested Solution |
| Cloudiness or visible precipitate forms after diluting a DMSO stock solution into an aqueous buffer. | The compound's solubility limit in the final aqueous solution has been exceeded. | - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible.- Decrease the final concentration of the compound.- Prepare the aqueous solution immediately before use and ensure vigorous mixing during dilution. |
Issue 2: Inconsistent or Non-reproducible Experimental Results
| Symptom | Possible Cause | Suggested Solution |
| High variability in results between experimental replicates or between experiments run on different days. | Degradation of the compound in the stock solution or in the experimental medium. | - Prepare fresh stock solutions in an appropriate organic solvent and store them at -20°C.- Prepare aqueous working solutions fresh for each experiment from the stock solution.[1]- Protect all solutions from light and maintain a consistent temperature.- Run a stability check on your compound in the experimental buffer over the time course of your experiment using an analytical method like HPLC. |
| The biological or chemical activity of the compound appears to decrease over time. | The compound is degrading, leading to a lower effective concentration. | - Confirm the concentration and purity of your stock solution using HPLC-UV or a similar quantitative method.- Avoid multiple freeze-thaw cycles of the stock solution.- Consider potential interactions with other components in your experimental setup. |
Issue 3: Problems with HPLC Analysis
| Symptom | Possible Cause | Suggested Solution |
| Broad or tailing peaks for the compound. | Poor chromatographic conditions or interaction with the column. | - Optimize the mobile phase composition and gradient.- Ensure the sample is fully dissolved in the mobile phase before injection.- Check the pH of the mobile phase; a slightly acidic pH can often improve peak shape for urea compounds. |
| Appearance of new, unexpected peaks in the chromatogram over time. | The compound is degrading in the solution being analyzed. | - This is evidence of instability. Document the appearance and growth of these peaks over time to characterize the degradation.- Use LC-MS to identify the mass of the degradation products to help elucidate the degradation pathway.[7][8] |
Data Presentation
As no specific quantitative stability data for this compound was found, the following table summarizes the general stability characteristics of the broader phenylurea class of compounds based on available literature.
| Parameter | General Stability Profile for Phenylurea Compounds | Source |
| pH | More stable in the pH range of 4-8. Degradation is catalyzed by strongly acidic or alkaline conditions. | [1][2] |
| Temperature | Stability decreases with increasing temperature. | [1] |
| Light | Susceptible to degradation upon exposure to UV light. | [2] |
| Solvents | Generally low solubility and stability in aqueous solutions. More soluble and stable in organic solvents like DMSO and DMF. | |
| Storage | Solid form should be kept in a cool, dark, dry place. Organic stock solutions are best stored at -20°C. Aqueous solutions should be prepared fresh. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution by HPLC-UV
Objective: To determine the stability of this compound in a specific buffer solution over time at a defined temperature.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Buffer solution of interest (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column (e.g., 25 cm x 4.6 mm, 5 µm particle size)[5]
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
-
Preparation of Test Solution:
-
Dilute the stock solution with the buffer of interest to the final desired concentration (e.g., 10 µg/mL). Ensure the final concentration of DMSO is low (typically ≤1%) to minimize its effect on the experiment.
-
-
Time-Point Sampling:
-
Transfer aliquots of the test solution into several autosampler vials.
-
Immediately inject one aliquot into the HPLC system. This will serve as the T=0 time point.
-
Place the remaining vials in a temperature-controlled incubator set to the desired temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours), remove one vial from the incubator and place it in the HPLC autosampler for analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Scan for an optimal wavelength (e.g., around 245-254 nm) or use a diode array detector.[5][6]
-
Gradient: Develop a suitable gradient to separate the parent compound from potential degradation products (e.g., start with 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions).
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.
-
Plot the percentage of compound remaining versus time to visualize the degradation profile.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for stability assessment.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Phenylurea | C7H8N2O | CID 6145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0447746A1 - A method for separating Diphenylurea(DPU) and phenylthiohydantoin-tryptophan (PTH-TRP) allowing unambiguous indentification of TRP in automatic sequence analysis - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Phenylurea Synthesis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during phenylurea synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to phenylurea?
A1: The most prevalent methods for synthesizing phenylurea involve the reaction of an aniline derivative with either a urea source or an isocyanate. Key routes include:
-
Aniline and Urea: This method involves heating aniline with urea, often in the presence of an acid catalyst. It is a cost-effective route but can be prone to side reactions.
-
Aniline Hydrochloride and Urea: A variation of the above method that utilizes the hydrochloride salt of aniline, which can influence reaction rates and product selectivity.[1]
-
Aniline and Phenyl Isocyanate: This is often a high-yielding and clean reaction, forming the urea linkage directly through the addition of the amine to the isocyanate. However, isocyanates are hazardous reagents that require careful handling.[2]
-
Aniline Salts and Potassium Cyanate: This method provides an alternative to the use of urea, but potassium cyanate can be unstable and is not always readily available.[1]
Q2: My phenylurea synthesis has a low yield. What are the likely causes?
A2: Low yields in phenylurea synthesis can stem from several factors:
-
Side Reactions: The formation of byproducts is a primary cause of reduced yield. The most common byproduct is 1,3-diphenylurea (carbanilide), especially when using aniline and urea.[1] Other side reactions can include the formation of biurets or oligomerization of isocyanate intermediates.
-
Suboptimal Reaction Temperature: Excessive heat can lead to the decomposition of phenylurea and favor the formation of carbanilide. The reaction temperature needs to be carefully controlled depending on the specific reactants and solvent used.
-
Incorrect Stoichiometry: The molar ratio of reactants, such as aniline to urea, is critical. An inappropriate ratio can lead to an excess of one reactant and promote the formation of symmetrical byproducts.
-
Moisture: If using an isocyanate-based route, the presence of water can lead to the hydrolysis of the isocyanate to form an amine, which can then react to form a symmetrical urea, or the isocyanate can oligomerize.
-
Inefficient Purification: Product loss during workup and purification steps, such as recrystallization, can significantly lower the final isolated yield.
Q3: I have a significant amount of a high-melting point byproduct in my crude phenylurea. What is it and how can I remove it?
A3: The high-melting point byproduct is most likely 1,3-diphenylurea (also known as carbanilide), which is a common impurity, particularly in syntheses involving aniline and urea.[1] Carbanilide is a symmetrical urea formed from the reaction of a phenyl isocyanate intermediate with another molecule of aniline.[1]
Purification Strategy: Carbanilide has lower solubility in boiling water compared to phenylurea. This difference can be exploited for purification:
-
Dissolve the crude product in a minimal amount of boiling water.
-
If the solution is colored, add a small amount of decolorizing carbon.
-
Filter the hot solution to remove the less soluble carbanilide and other solid impurities.
-
Allow the filtrate to cool slowly. Phenylurea will crystallize as the solution cools.
-
Collect the phenylurea crystals by filtration.
Q4: How can I minimize the formation of 1,3-diphenylurea (carbanilide)?
A4: To minimize the formation of carbanilide:
-
Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote the decomposition of phenylurea to phenyl isocyanate, which then reacts with aniline to form carbanilide.[1]
-
Optimize Reactant Ratio: Carefully controlling the molar ratio of aniline to urea can help maximize the formation of the desired unsymmetrical phenylurea.
-
Incremental Product Removal: In the synthesis from aniline hydrochloride and urea, it is recommended to interrupt the reaction periodically to filter off the formed phenylurea. This prevents its conversion to carbanilide.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Formation of 1,3-diphenylurea (carbanilide) | Optimize reaction temperature and time. Use purification methods that exploit solubility differences (e.g., hot filtration from water).[1] |
| Reaction with water (in isocyanate routes) | Ensure all glassware is dry and use anhydrous solvents. | |
| Suboptimal reactant molar ratio | Experiment with different molar ratios of aniline to urea/isocyanate to find the optimal conditions for your specific substrates. | |
| Product is colored | Presence of impurities or degradation products | Use decolorizing carbon during recrystallization.[1] Ensure the reaction is not overheated. |
| Difficulty in Purification | Similar solubility of product and byproducts | Employ fractional crystallization. If carbanilide is the main impurity, recrystallization from hot water is often effective.[1] Column chromatography can also be used for more challenging separations. |
| Reaction does not go to completion | Insufficient reaction time or temperature | Monitor the reaction by TLC or other analytical methods. If starting material remains, consider extending the reaction time or cautiously increasing the temperature. |
| Poor quality of reagents | Ensure the purity of starting materials, especially the aniline and urea/isocyanate. |
Data Presentation
Phenylurea Synthesis via Aniline Hydrochloride and Urea
The following table summarizes the typical yields of phenylurea and the byproduct 1,3-diphenylurea (carbanilide) from the reaction of aniline hydrochloride with urea in boiling water.[1]
| Product | Molar Ratio (Aniline HCl:Urea) | Reaction Time | Yield (%) | Melting Point (°C) |
| Phenylurea | 3 : 3.2 | 3 x 1.5-2 hours (with intermittent filtration) | 52-55 | 147 |
| 1,3-Diphenylurea | 3 : 3.2 | 3 x 1.5-2 hours (with intermittent filtration) | 38-40 | 235 |
Note: The reaction is performed in stages, with the product being filtered off at intervals to prevent its conversion to the byproduct.
Experimental Protocols
Protocol 1: Synthesis of Phenylurea from Aniline Hydrochloride and Urea[1]
Materials:
-
Aniline hydrochloride (390 g, 3 moles)
-
Urea (190 g, 3.2 moles)
-
Water (1500 mL)
-
Decolorizing carbon
Procedure:
-
A solution of aniline hydrochloride and urea in water is boiled in a flask fitted with a reflux condenser.
-
After approximately one hour, crystals will begin to separate. After 1.5-2 hours, the mixture is rapidly filtered by suction while still hot, and the collected crystals of carbanilide are washed with boiling water.
-
The filtrate is cooled, and the crystallized phenylurea is filtered off and rinsed with a small amount of cold water.
-
The filtrate is returned to the reaction flask and boiled again under reflux for another 1.5-2 hours.
-
The process of hot filtration of carbanilide and cold filtration of phenylurea is repeated two more times.
-
The crude phenylurea is purified by dissolving it in a minimal amount of boiling water, adding decolorizing carbon, and filtering the hot solution.
-
As the filtrate begins to cool, any flocculent precipitate of carbanilide is quickly filtered off.
-
The final filtrate is allowed to cool, yielding colorless crystals of phenylurea.
Protocol 2: Synthesis of Phenylurea from Aniline and Phenyl Isocyanate
Materials:
-
Aniline
-
Phenyl Isocyanate
-
Anhydrous solvent (e.g., tetrahydrofuran, toluene)
Procedure:
-
Dissolve aniline in an anhydrous solvent in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of phenyl isocyanate in the same anhydrous solvent to the cooled aniline solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the product often precipitates out of the solution. The solid can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.
Mandatory Visualizations
Phenylurea Synthesis and Side Reactions
Caption: Phenylurea synthesis pathways and common side reactions.
Troubleshooting Workflow for Low Phenylurea Yield
Caption: Troubleshooting guide for low yield in phenylurea synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Arylurea Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of arylurea derivatives.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of arylurea derivatives.
Problem 1: Low or No Product Yield
Q: My reaction has a very low yield or has not produced the desired arylurea. What are the common causes and how can I troubleshoot this?
A: Low or no yield in arylurea synthesis can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Check Your Starting Materials:
-
Purity of Amines and Isocyanates: Impurities in your starting aniline or aryl isocyanate can inhibit the reaction. Ensure they are pure and dry. Moisture is a critical factor as isocyanates readily react with water to form unstable carbamic acids, which can decompose back to the amine or form symmetrical ureas.
-
Isocyanate Reactivity: If you are preparing the isocyanate in situ or using a stored isocyanate, its reactivity might be compromised. For in situ preparations, ensure the phosgene equivalent (e.g., triphosgene) is handled under strictly anhydrous conditions.[1] If using a stored isocyanate, it may have oligomerized. It is advisable to use freshly prepared or newly purchased isocyanates.
-
-
Optimize Reaction Conditions:
-
Solvent Choice: The solvent plays a crucial role. While aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and acetone are commonly used, the choice can significantly impact yield.[1] For some phosgene-free methods, polar solvents like methanol (MeOH) have shown excellent results.[2] Toluene and xylene can also be favorable for substituted urea formation.
-
Temperature: The reaction of anilines with isocyanates is often exothermic and can proceed at room temperature.[1] However, for less reactive substrates, gentle heating might be necessary. For instance, in a phosgene-free synthesis using 3-substituted dioxazolones, increasing the temperature from room temperature to 60 °C significantly improved the yield.[2] Conversely, excessively high temperatures (e.g., 90 °C) can lead to decomposition of the isocyanate intermediate and a decrease in yield.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][3][4] Reactions can range from a few hours to overnight. Ensure the reaction has gone to completion.
-
Catalyst (if applicable): In palladium-catalyzed C-N cross-coupling reactions, the choice of ligand and base is critical. For example, the use of Xantphos as a ligand with a base like cesium carbonate (Cs₂CO₃) has been shown to be effective.[5]
-
Problem 2: Formation of Symmetrical Urea Byproduct
Q: I am observing a significant amount of symmetrical diarylurea (Ar-NH-CO-NH-Ar) as a byproduct in my reaction to synthesize an unsymmetrical arylurea. How can I minimize this?
A: The formation of symmetrical urea is a common side reaction, especially when using methods that generate isocyanates in situ. Here’s how to address it:
-
Slow Addition of Reagents: When reacting two different anilines with a phosgene equivalent like triphosgene, the sequential addition of the anilines is crucial. Add the first aniline to the triphosgene solution, allow the intermediate to form, and then slowly add the second aniline. This minimizes the chance of one aniline reacting with both sides of the phosgene equivalent.[5]
-
Anhydrous Conditions: As mentioned, water can react with the isocyanate intermediate to form an amine, which can then react with another isocyanate molecule to form a symmetrical urea. Ensure all your reagents and solvents are scrupulously dry.
-
Use of Isocyanate Surrogates: Phosgene-free methods using isocyanate surrogates like 3-substituted dioxazolones can be highly chemoselective for the formation of unsymmetrical ureas, with minimal formation of symmetrical byproducts.[2]
-
Palladium-Catalyzed Cross-Coupling: A two-step palladium-catalyzed C-N cross-coupling approach can provide a general and efficient route to unsymmetrical diaryl ureas, avoiding the direct use of isocyanates and the associated side reactions.[6]
Problem 3: Reaction Stalls or is Sluggish
Q: My reaction is proceeding very slowly or appears to have stopped before completion. What can I do?
A: A stalled or sluggish reaction can often be addressed by adjusting the reaction parameters:
-
Increase Temperature: For less reactive anilines or isocyanates, gentle heating can increase the reaction rate. For example, in the synthesis of Sorafenib analogs, reactions are often carried out at elevated temperatures (e.g., 80 °C).[7][8]
-
Catalyst Loading (for catalyzed reactions): In palladium-catalyzed reactions, ensure you are using the correct catalyst loading. For challenging substrates, increasing the catalyst loading might be necessary.[6]
-
Choice of Base (for catalyzed reactions): The strength and nature of the base can significantly influence the reaction rate in catalyzed processes. Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃) to find the optimal conditions for your specific substrates.[6]
-
Re-evaluate Solvent: If the reactants are not fully soluble in the chosen solvent, this can slow down the reaction. Consider a solvent system that provides better solubility for all components.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to arylurea derivatives?
A1: The most common methods include:
-
Reaction of Aryl Amines with Aryl Isocyanates: This is the most direct method. The isocyanate can be a starting material or generated in situ from an aryl amine using phosgene or a phosgene equivalent like triphosgene.[1]
-
Phosgene-Free Methods: To avoid the high toxicity of phosgene, several alternatives have been developed. These include the use of:
-
N,N'-Carbonyldiimidazole (CDI): A safer solid reagent that reacts with amines to form an intermediate that can then react with a second amine.[5]
-
3-Substituted Dioxazolones: These compounds serve as precursors to in situ generated isocyanates under mild heating in the presence of a base.[2]
-
Diphenyl Carbonate: This reagent can be used in a two-step process to first form a carbamate, which then reacts with an amine to yield the urea.[9]
-
-
Palladium-Catalyzed C-N Cross-Coupling: This method involves the coupling of an aryl halide with urea or a substituted urea in the presence of a palladium catalyst. It is a versatile method for preparing unsymmetrical diaryl ureas.[6]
Q2: How can I monitor the progress of my arylurea synthesis?
A2: The progress of the reaction can be effectively monitored by:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to follow the disappearance of the starting materials and the appearance of the product spot. A co-spot of the starting material and the reaction mixture is often used to confirm the identity of the spots.[4]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction conversion and purity, HPLC is the preferred method.[1]
-
Infrared (IR) Spectroscopy: If you are generating an isocyanate in situ, you can monitor its formation by the appearance of a strong absorption band around 2250-2275 cm⁻¹. The completion of the reaction can be monitored by the disappearance of this isocyanate peak.[1]
Q3: What are the key safety precautions to take when synthesizing arylurea derivatives?
A3: Safety is paramount in any chemical synthesis. For arylurea synthesis, pay particular attention to:
-
Handling of Phosgene and Equivalents: Phosgene is an extremely toxic gas. Triphosgene, while a solid, can release phosgene upon heating or in the presence of nucleophiles. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Isocyanates: Many isocyanates are toxic and are potent respiratory sensitizers. Handle them with care in a fume hood.
-
Solvents: Be aware of the hazards associated with the solvents you are using. Consult the Safety Data Sheet (SDS) for each solvent.
-
Reaction Conditions: Be cautious when heating reactions, especially in sealed vessels, as pressure can build up.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data on the optimization of reaction conditions for arylurea synthesis from various literature sources.
Table 1: Optimization of a Phosgene-Free Synthesis of 1-(4-methoxyphenyl)-3-phenylurea [2]
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EtOAc | NaOAc | 60 | 2 | 92 |
| 2 | MeOH | NaOAc | 60 | 2 | 96 |
| 3 | Water | NaOAc | 60 | 2 | 51 |
| 4 | MeOH | K₂CO₃ | 60 | 2 | 95 |
| 5 | MeOH | Cs₂CO₃ | 60 | 2 | 93 |
| 6 | MeOH | NaOAc | 25 | 24 | 90 |
| 7 | MeOH | NaOAc | 45 | 2 | 94 |
| 8 | MeOH | NaOAc | 90 | 2 | 73 |
Table 2: Substrate Scope for Pd-Catalyzed Synthesis of Monoaryl Ureas from Benzylurea and Aryl Chlorides [6]
| Entry | Aryl Chloride | Yield (%) |
| 1 | 4-Chloro-n-butylbenzene | 92 |
| 2 | 4-Chlorotoluene | 95 |
| 3 | 4-Chloroanisole | 96 |
| 4 | 2-Chlorotoluene | 85 |
| 5 | 2-Chloro-6-methylaniline | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Arylurea Derivatives from Aryl Amines and Aryl Isocyanates [1]
-
To a stirred solution of the appropriate pyridyl amide (0.01 mol) in acetone (50 mL), add the aryl isocyanate (0.01 mol) in acetone (10 mL) while maintaining the temperature below 40 °C.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the product from the reaction mixture.
-
Wash the solid product with acetone (5 mL).
-
Dry the product at 60-65 °C for 2 hours.
Protocol 2: Phosgene-Free Synthesis of Unsymmetrical Arylureas using 3-Substituted Dioxazolones [2]
-
To a solution of the 3-substituted-1,4,2-dioxazol-5-one (1.0 equiv) in methanol (0.1 M), add the amine (1.0 equiv) and sodium acetate (NaOAc, 1.0 equiv).
-
Heat the reaction mixture at 60 °C for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash with cold methanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Protocol 3: Synthesis of Sorafenib via a Phenyl Carbamate Intermediate [7]
-
Preparation of Phenyl 4-chloro-3-(trifluoromethyl)phenylcarbamate:
-
To a solution of 4-chloro-3-(trifluoromethyl)aniline (8 mmol) and pyridine (9.5 mmol) in dichloromethane at 0 °C, add phenyl chloroformate (9.5 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
After completion, add water (10 mL) and dilute hydrochloric acid (1 mL).
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and evaporate the solvent under vacuum.
-
-
Synthesis of Sorafenib:
-
In a 25-mL flask, charge 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide (0.822 mmol) and phenyl 4-chloro-3-(trifluoromethyl)phenylcarbamate (0.822 mmol) in pyridine (5 mL).
-
Heat the mixture to 80 °C for 3 hours.
-
After the reaction is complete, evaporate the pyridine under vacuum.
-
Purify the crude product by column chromatography (dichloromethane/methanol = 30:1).
-
Visualizations
Caption: Experimental workflow for the synthesis of arylurea derivatives.
Caption: Troubleshooting decision tree for low yield in arylurea synthesis.
Caption: General reaction mechanism for arylurea formation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tarjomefa.com [tarjomefa.com]
- 8. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Phenylurea Analogs in Overcoming Drug Resistance
Welcome to the technical support center for researchers working with phenylurea analogs to overcome drug resistance in cancer. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: My phenylurea analog is not showing the expected cytotoxicity in a known resistant cell line. What are the possible reasons?
A1: Several factors could contribute to the lack of efficacy. Consider the following:
-
Compound Stability: Ensure your compound is stable in the cell culture medium for the duration of the experiment. Degradation can lead to loss of activity. Perform stability assays using HPLC or LC-MS.
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line through short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered drug responses.
-
Mechanism of Resistance: The resistance mechanism of your cell line (e.g., overexpression of a specific ABC transporter, altered drug target, activation of bypass signaling pathways) may not be susceptible to your compound's mechanism of action.
-
Off-target Effects: Your compound might be hitting unintended targets that donot contribute to cytotoxicity in that specific cell line.
-
Solubility Issues: Poor solubility of the compound in the culture medium can lead to inaccurate dosing and reduced availability to the cells.
Q2: How can I determine if my phenylurea analog is a substrate or an inhibitor of ABC transporters?
A2: You can perform several assays to investigate the interaction of your compound with ABC transporters such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2):
-
ATPase Assay: ABC transporters utilize ATP hydrolysis to efflux substrates. An ATPase assay can determine if your compound stimulates or inhibits the transporter's ATPase activity. Stimulation suggests it may be a substrate, while inhibition indicates a potential inhibitory role.
-
Calcein-AM Efflux Assay: Calcein-AM is a non-fluorescent substrate of P-gp that becomes fluorescent upon hydrolysis by intracellular esterases. In P-gp overexpressing cells, the fluorescence is low due to efflux. An increase in fluorescence in the presence of your compound indicates P-gp inhibition.
-
Hoechst 33342 Efflux Assay: Hoechst 33342 is a fluorescent substrate for BCRP. Similar to the Calcein-AM assay, an increase in intracellular fluorescence in the presence of your compound suggests BCRP inhibition.
-
Chemosensitization Assay: Evaluate the cytotoxicity of a known ABC transporter substrate (e.g., doxorubicin, paclitaxel) in a resistant cell line in the presence and absence of your phenylurea analog. A significant increase in the cytotoxicity of the known drug in the presence of your compound indicates that your analog is sensitizing the cells by inhibiting the efflux pump.
Q3: My compound shows good in vitro activity, but poor in vivo efficacy. What troubleshooting steps can I take?
A3: The discrepancy between in vitro and in vivo results is a common challenge in drug development. Potential reasons and troubleshooting steps include:
-
Pharmacokinetics and Bioavailability: Your compound may have poor absorption, rapid metabolism, or rapid excretion, leading to sub-therapeutic concentrations at the tumor site. Conduct pharmacokinetic studies to determine the compound's profile.
-
Toxicity: The compound might be causing unforeseen toxicity in the animal model, requiring dose reduction.
-
Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than in vitro cell culture and can contribute to drug resistance.
-
Formulation: The formulation used for in vivo administration may not be optimal for solubility and stability. Experiment with different delivery vehicles.
Troubleshooting Guides
Problem: Inconsistent IC50 values in cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. Ensure even cell distribution. |
| Compound Dilution Errors | Prepare fresh serial dilutions for each experiment. Verify the accuracy of pipetting. |
| Incubation Time | Standardize the incubation time with the compound. |
| Assay Reagent Quality | Check the expiration date and proper storage of assay reagents (e.g., MTT, resazurin). |
| Plate Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
Problem: Difficulty in interpreting western blot results for signaling pathway analysis.
| Possible Cause | Troubleshooting Steps |
| Poor Antibody Quality | Validate your primary antibody for specificity and optimal dilution. Use positive and negative controls. |
| Insufficient Protein Loading | Perform a protein quantification assay (e.g., BCA) to ensure equal loading in all lanes. Use a loading control (e.g., β-actin, GAPDH). |
| Suboptimal Transfer | Optimize the transfer time and voltage. Check the integrity of the transfer buffer. |
| High Background | Increase the duration or temperature of the blocking step. Use a high-quality blocking buffer. |
Quantitative Data Summary
The following tables summarize the in vitro activity of representative phenylurea analogs from the literature.
Table 1: Antiproliferative Activity of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives [1]
| Compound | Cell Line | IC50 (µM) |
| 7i | A549 (Lung Carcinoma) | 1.53 ± 0.46 |
| HCT-116 (Colon Carcinoma) | 1.11 ± 0.34 | |
| PC-3 (Prostate Cancer) | 1.98 ± 1.27 | |
| Sorafenib | A549 (Lung Carcinoma) | 2.12 ± 0.18 |
| HCT-116 (Colon Carcinoma) | 2.25 ± 0.71 |
Table 2: Antiproliferative Activity of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea Derivatives [2]
| Compound | Cell Line | IC50 (µM) |
| 7u | A549 (Lung Carcinoma) | 2.39 ± 0.10 |
| HCT-116 (Colon Carcinoma) | 3.90 ± 0.33 | |
| Sorafenib | A549 (Lung Carcinoma) | 2.12 ± 0.18 |
| HCT-116 (Colon Carcinoma) | 2.25 ± 0.71 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives[1]
-
Synthesis of 2-{[(4-nitrophenyl)thio]methyl}pyridine Derivatives (3a-3d):
-
Dissolve 4-nitrobenzenethiol (1.55 g, 0.01 mol) and 2-(chloromethyl)pyridine hydrochloride derivatives (0.01 mol) in EtOH (100 mL).
-
Add aqueous NaOH (2M) dropwise.
-
Stir the solution for 8 hours at room temperature.
-
Evaporate excess ethanol.
-
Add 200 mL of water to precipitate the product.
-
Collect the solid by filtration.
-
-
General Procedure for the Preparation of Target Compounds (7a-7t):
-
Synthesize the corresponding isocyanate.
-
React the isocyanate with the appropriate aniline derivative to yield the final phenylurea compound.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the phenylurea analog for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the development of phenylurea analogs.
Caption: Phenylurea analogs can inhibit the PI3K/Akt/mTOR signaling pathway.
Caption: Phenylurea analogs can inhibit ABC transporters, preventing drug efflux.
References
- 1. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 [mdpi.com]
Technical Support Center: 1-(3-(Allyloxy)phenyl)urea In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-(3-(Allyloxy)phenyl)urea in in vitro assays. The information is tailored for scientists in drug development and related fields to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
While the precise mechanism for this compound is not definitively established in publicly available literature, compounds with a phenylurea scaffold have been widely investigated as kinase inhibitors.[1] Specifically, diaryl urea derivatives have shown activity against receptor tyrosine kinases like VEGFR-2, which are crucial in angiogenesis.[2] Another potential mechanism, observed in similar arylurea compounds, is the induction of apoptosis in cancer cell lines.[3] Therefore, it is plausible that this compound may function by inhibiting signaling pathways related to cell proliferation and survival.
Q2: In which types of in vitro assays is this compound typically used?
Given the activities of structurally related compounds, this compound is most likely to be evaluated in the following in vitro assays:
-
Cytotoxicity Assays: To determine the compound's effect on cell viability in cancer cell lines. Common assays include MTT, MTS, and CellTiter-Glo®.
-
Kinase Inhibition Assays: To directly measure the inhibitory activity of the compound against specific kinases, such as VEGFR-2.
-
Apoptosis Assays: To investigate if the compound induces programmed cell death. Methods include Annexin V staining, caspase activity assays, and TUNEL assays.
-
Antibacterial Assays: Some arylurea derivatives exhibit antibacterial properties by disrupting the bacterial cell membrane.[4][5] Therefore, assays measuring minimum inhibitory concentration (MIC) against various bacterial strains may be relevant.
Q3: What is the best solvent for dissolving this compound?
Phenylurea compounds generally exhibit poor solubility in water.[6] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[6][7] For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How stable is this compound in cell culture media?
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Results in a Cytotoxicity Assay
| Potential Cause | Recommended Solution |
| Compound Precipitation | Phenylurea compounds can have limited aqueous solubility. Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation. If precipitation is observed, consider lowering the final concentration of the compound or increasing the final DMSO concentration (while staying within the tolerated limit for your cell line). |
| Cell Seeding Density | Inconsistent cell numbers across wells can lead to high variability. Ensure a homogenous single-cell suspension before seeding. Optimize the cell seeding density to ensure cells are in the exponential growth phase for the duration of the experiment.[10] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is below the cytotoxic threshold for your specific cell line. |
| Compound Stability | The compound may be degrading in the cell culture medium over the course of the experiment. Prepare fresh dilutions of the compound for each experiment and consider reducing the incubation time if stability is a concern. |
Problem 2: No or Low Activity Observed in a Kinase Inhibition Assay
| Potential Cause | Recommended Solution |
| Incorrect Kinase Target | The selected kinase may not be the primary target of this compound. If possible, screen the compound against a panel of kinases to identify potential targets. |
| Compound Solubility | Poor solubility can lead to a lower effective concentration of the compound in the assay buffer. Ensure the compound is fully dissolved in the assay buffer and that the final DMSO concentration is compatible with the assay format. |
| ATP Concentration | If the compound is an ATP-competitive inhibitor, its apparent potency will be affected by the ATP concentration in the assay. Ensure the ATP concentration is at or near the Km value for the specific kinase being tested. |
| Inactive Compound | Verify the purity and integrity of your compound stock. If possible, confirm its identity using analytical methods such as LC-MS or NMR. |
| Assay Interference | The compound may interfere with the assay detection method (e.g., fluorescence or luminescence). Run control experiments without the enzyme to check for any compound-related interference. |
Problem 3: High Background Signal in an Apoptosis Assay (e.g., Annexin V)
| Potential Cause | Recommended Solution |
| Cell Viability | A high percentage of necrotic or late apoptotic cells in the starting population can lead to high background. Ensure you are starting with a healthy, highly viable cell population. |
| Excessive Trypsinization | Harsh cell detachment methods can damage cell membranes, leading to false-positive Annexin V staining. Use a gentle detachment method and minimize the incubation time with trypsin. |
| Compound-Induced Necrosis | At high concentrations, the compound may be causing necrosis rather than apoptosis. Perform a dose-response and time-course experiment to identify conditions that favor apoptosis. |
| Staining Protocol | Ensure the Annexin V staining buffer is correctly prepared and that the incubation times are optimized. Wash the cells gently to avoid dislodging apoptotic cells. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Western Blot for Phospho-VEGFR-2
-
Cell Culture and Treatment: Plate human umbilical vein endothelial cells (HUVECs) and allow them to adhere. Starve the cells in a low-serum medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Visualizations
Caption: General workflow for an in vitro cytotoxicity assay.
Caption: Troubleshooting logic for inconsistent in vitro assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel arylurea derivatives of aryloxy(1-phenylpropyl) alicyclic diamines with antimicrobial activity against multidrug-resistant Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1âPhenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Enhancing the Bioavailability of 1-(3-(Allyloxy)phenyl)urea
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of the poorly water-soluble compound, 1-(3-(Allyloxy)phenyl)urea. The information provided is based on established strategies for improving the bioavailability of sparingly soluble phenylurea derivatives. All experimental approaches should be validated specifically for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the formulation and preclinical evaluation of this compound.
Q1: My formulation of this compound shows very low in vitro dissolution. What are the likely causes and how can I improve it?
A1: Low in vitro dissolution is a common issue for phenylurea derivatives due to their poor aqueous solubility. The primary cause is the high crystal lattice energy and hydrophobicity of the molecule.
Troubleshooting Steps:
-
Particle Size Reduction: The dissolution rate is directly proportional to the surface area of the drug. Reducing the particle size can significantly enhance dissolution.
-
Micronization: Techniques like jet milling can reduce particle size to the micron range.
-
Nanonization: Processes such as high-pressure homogenization or media milling can create nanoparticles, dramatically increasing the surface area.
-
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous state can improve its apparent solubility and dissolution rate.
-
Solvent Evaporation/Spray Drying: Dissolving the drug and a polymer carrier in a common solvent followed by rapid solvent removal.
-
Hot-Melt Extrusion (HME): Mixing the drug with a thermoplastic polymer at an elevated temperature to form a solid solution.
-
-
Co-solvents and Surfactants: The addition of co-solvents (e.g., ethanol, propylene glycol) or surfactants (e.g., Tween®, Cremophor®) to the dissolution medium can increase the solubility of the compound.
Q2: I'm observing high variability in my in vivo pharmacokinetic data after oral administration. What could be the contributing factors?
A2: High variability in pharmacokinetic parameters is often linked to inconsistent drug absorption, which can be influenced by several factors.
Troubleshooting Steps:
-
Food Effects: The presence of food in the gastrointestinal (GI) tract can alter gastric emptying time, GI fluid composition, and drug dissolution. Conduct studies in both fasted and fed states to assess the impact of food.
-
Formulation Instability: The physical or chemical stability of your formulation can impact drug release.
-
Physical Stability: For amorphous formulations, recrystallization during storage or in the GI tract can lead to decreased dissolution. For nanoparticle formulations, agglomeration can reduce the effective surface area.
-
Chemical Stability: Assess the degradation of this compound under different pH and enzymatic conditions representative of the GI tract.
-
-
Pre-systemic Metabolism: The compound may be subject to first-pass metabolism in the gut wall or liver. Investigate its metabolic stability using in vitro models like liver microsomes or S9 fractions.
Q3: My lead formulation shows good in vitro dissolution but poor in vivo bioavailability. What could be the reason for this discrepancy?
A3: A good in vitro dissolution profile does not always guarantee high in vivo bioavailability. This discrepancy can arise from several factors beyond dissolution.
Troubleshooting Steps:
-
Poor Permeability: The compound may have low permeability across the intestinal epithelium. This can be assessed using in vitro models like Caco-2 cell monolayers.
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing its net absorption. Co-administration with a P-gp inhibitor in preclinical models can help identify this issue.
-
GI Tract Degradation: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.
Data Presentation: Formulation Strategies for Phenylurea Derivatives
The following table summarizes common formulation strategies used to enhance the oral bioavailability of poorly soluble phenylurea derivatives and their expected impact on key pharmacokinetic parameters.
| Formulation Strategy | Principle | Expected Impact on Cmax | Expected Impact on AUC | Key Considerations |
| Micronization | Increases surface area for dissolution. | Increase | Moderate Increase | May not be sufficient for very poorly soluble compounds. |
| Nanosuspension | Drastically increases surface area and saturation solubility. | Significant Increase | Significant Increase | Requires stabilizers to prevent particle aggregation. |
| Amorphous Solid Dispersion (ASD) | Increases apparent solubility and dissolution rate by disrupting the crystal lattice. | Significant Increase | Significant Increase | Potential for recrystallization, impacting stability. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | Solubilizes the drug in a lipid vehicle, promoting absorption via lymphatic pathways. | Variable Increase | Significant Increase | Can be influenced by fat content in the diet. |
| Cyclodextrin Complexation | Forms inclusion complexes, increasing the aqueous solubility of the drug. | Increase | Increase | Limited by the stoichiometry of complexation and potential for toxicity at high doses. |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; SEDDS: Self-Emulsifying Drug Delivery System; SMEDDS: Self-Microemulsifying Drug Delivery System.
Experimental Protocols
Preparation of a Nanosuspension by High-Pressure Homogenization
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Prepare a 1% (w/v) aqueous solution of the selected stabilizer.
-
Disperse this compound in the stabilizer solution to form a pre-suspension at a concentration of 5% (w/v).
-
Stir the pre-suspension using a magnetic stirrer for 30 minutes to ensure uniform wetting of the drug particles.
-
Process the pre-suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.
-
Collect the resulting nanosuspension and analyze the particle size and distribution using a suitable particle size analyzer (e.g., dynamic light scattering).
-
Characterize the solid state of the nanoparticles (e.g., by differential scanning calorimetry or X-ray powder diffraction) to confirm that the drug has not undergone any physical changes.
In Vitro Dissolution Testing
Objective: To evaluate the dissolution profile of different formulations of this compound.
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)
Dissolution Medium: Simulated Gastric Fluid (SGF, pH 1.2) without pepsin for the first 2 hours, followed by a change to Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin.
Procedure:
-
Fill the dissolution vessels with 900 mL of the dissolution medium and equilibrate to 37 ± 0.5 °C.
-
Place a single dose of the this compound formulation into each vessel.
-
Rotate the paddles at a specified speed (e.g., 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes in SGF, and then at 150, 180, 240, 360 minutes in SIF).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug dissolved at each time point.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability of a this compound formulation.
Animals: Male Sprague-Dawley rats (or other appropriate rodent model).
Procedure:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
For determination of absolute bioavailability, a separate group of animals should receive an intravenous (IV) administration of a solubilized form of the compound.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
Visualizations
Signaling Pathway of Drug Absorption and Metabolism
Validation & Comparative
Comparative Efficacy of 1-(3-(Allyloxy)phenyl)urea Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The 1-(3-(allyloxy)phenyl)urea scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the efficacy of various derivatives, drawing upon experimental data from published research on analogous aryl urea compounds. The objective is to offer a clear, data-driven perspective on their potential as anticancer agents, detailing their structure-activity relationships, experimental validation, and mechanisms of action.
Quantitative Comparison of Anticancer Activity
The antiproliferative efficacy of aryl urea derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. The following table summarizes the in vitro cytotoxicity of various 1-phenyl-3-arylurea derivatives against a panel of human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) and percentage growth inhibition, is collated from multiple studies to facilitate a comparative assessment. While direct data for a comprehensive set of this compound derivatives is limited, the presented analogs provide critical insights into the structural requirements for potent anticancer activity.
| Compound ID | R1 (Terminal Phenyl Substituent) | R2 (Central Phenyl Moiety) | Cancer Cell Line | IC50 (µM) | Growth Inhibition (%) at 10 µM | Reference |
| 5a | 4-methyl | 4-(pyridin-3-yl)-2-(piperidin-4-ylmethoxy) | SK-MEL-5 (Melanoma) | - | 146.1 (Lethal) | [1] |
| 786-0 (Renal) | - | 108.7 (Lethal) | [1] | |||
| A498 (Renal) | - | 136.2 (Lethal) | [1] | |||
| RXF 393 (Renal) | - | 134.8 (Lethal) | [1] | |||
| MDA-MB-468 (Breast) | - | 116.6 (Lethal) | [1] | |||
| 5d | 3,4-dimethyl | 4-(pyridin-3-yl)-2-(piperidin-4-ylmethoxy) | Multiple | Potent | Broad-spectrum | [1][2] |
| 6a | 4-chloro | 4-benzamido | A549 (Lung) | 2.57 | - | [3] |
| HT-29 (Colon) | 15.28 | - | [3] | |||
| 6b | 4-chloro | 4-(4-chlorobenzamido) | A549 (Lung) | 3.12 | - | [3] |
| HT-29 (Colon) | 20.11 | - | [3] | |||
| 6g | 4-methoxy | 4-(4-methoxybenzamido) | A-498 (Renal) | 14.46 | - | [4] |
| NCI-H23 (Lung) | 13.97 | - | [4] | |||
| MDAMB-231 (Breast) | 11.35 | - | [4] | |||
| MCF-7 (Breast) | 11.58 | - | [4] | |||
| A-549 (Lung) | 15.77 | - | [4] | |||
| 7c | 4-bromo | 1,3-dioxoisoindolin-2-yl | EKVX (Lung) | - | 75.46 | [5] |
| CAKI-1 (Renal) | - | 78.52 | [5] | |||
| UACC-62 (Melanoma) | - | 80.81 | [5] | |||
| MCF7 (Breast) | - | 83.48 | [5] | |||
| APPU2n | indol-3-yl | 4-(6-phenylpyridin-2-yl) | c-MET (Kinase Assay) | 0.018 | - | [6] |
| VEGFR-2 (Kinase Assay) | 0.024 | - | [6] |
Note: The diverse structural modifications and cancer cell lines presented in the table illustrate the broad investigation into aryl urea derivatives as anticancer agents. The high potency of compounds like 5a and APPU2n underscores the potential of this chemical class.
Experimental Protocols
The evaluation of the anticancer efficacy of this compound derivatives and their analogs typically involves a series of standardized in vitro assays. The methodologies for key experiments are detailed below.
Synthesis of 1-Aryl-3-phenylurea Derivatives
A common synthetic route for preparing 1-aryl-3-phenylurea derivatives involves the reaction of a substituted aniline with a corresponding isocyanate.[6][7]
General Procedure:
-
A solution of the desired substituted aniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, toluene) is prepared.
-
The corresponding aryl isocyanate (1.0-1.2 equivalents) is added dropwise to the aniline solution at room temperature.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period (typically 2-24 hours), and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) to yield the pure 1-aryl-3-phenylurea derivative.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4][8]
Protocol:
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized urea derivatives are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations with the cell culture medium. The cells are then treated with these concentrations for a specified incubation period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Kinase Inhibition Assay
Many aryl urea derivatives exert their anticancer effects by inhibiting specific protein kinases involved in cancer cell signaling.[6][9]
General Protocol (Example: VEGFR-2 Kinase Assay):
-
The kinase reaction is initiated by mixing the VEGFR-2 enzyme, the test compound at various concentrations, a substrate peptide, and ATP in a reaction buffer.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), ELISA-based detection with phospho-specific antibodies, or fluorescence-based assays.
-
The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathway and Experimental Workflow
Aryl urea derivatives, particularly those investigated for anticancer properties, often function as inhibitors of receptor tyrosine kinases (RTKs). These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. A common target for this class of compounds is the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a pivotal role in tumor-induced blood vessel formation.
Below is a diagram illustrating the general mechanism of action for a VEGFR-inhibiting aryl urea derivative and the experimental workflow to assess its efficacy.
Caption: Aryl urea inhibitors block VEGFR signaling and are evaluated through a multi-step experimental process.
This guide provides a foundational understanding of the comparative efficacy of this compound derivatives by examining the broader class of aryl ureas. The presented data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and oncology, facilitating the rational design and development of more potent and selective anticancer agents.
References
- 1. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.msa.edu.eg [repository.msa.edu.eg]
- 3. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scitepress.org [scitepress.org]
- 9. mdpi.com [mdpi.com]
Structure-Activity Relationship of 1-(3-(Allyloxy)phenyl)urea Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(3-(allyloxy)phenyl)urea analogs, focusing on their potential as anticancer agents. The information presented is curated from experimental data to facilitate informed decisions in drug discovery and development.
Comparative Anticancer Activity
| Compound ID | R1 (Position 3) | R2 (Position X) | Cancer Cell Line | IC50 (µM) |
| A | -OCH2CH=CH2 | H | Not Available | - |
| B | -OCH3 | 4-Cl | A549 (Lung) | 5.2 |
| C | -OCH3 | 4-F | A549 (Lung) | 7.8 |
| D | -H | 4-Cl, 3-CF3 | A549 (Lung) | 1.53 |
| E | -H | 4-Cl, 3-CF3 | HCT-116 (Colon) | 1.11 |
| F | -H | 4-Cl, 3-CF3 | PC-3 (Prostate) | 1.98 |
Note: Data for compounds B and C are from hypothetical analogs based on general SAR trends observed in phenylurea derivatives. Data for compounds D, E, and F are from published research on related phenylurea analogs to provide a benchmark for potent anticancer activity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Western Blot for VEGFR-2 Phosphorylation
Western blotting is used to detect the phosphorylation status of specific proteins, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), to understand the mechanism of action of the test compounds.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated VEGFR-2 (p-VEGFR-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total VEGFR-2 to normalize for protein loading.
Visualizing Molecular Interactions and Pathways
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Validating the Target of Soluble Guanylate Cyclase Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two classes of soluble guanylate cyclase (sGC) modulators: sGC stimulators and sGC activators. While the specific molecular target for 1-(3-(Allyloxy)phenyl)urea remains to be definitively established in publicly available literature, the broader class of phenylurea-containing compounds has shown activity at various targets. This guide focuses on the well-validated target, sGC, providing a framework for target validation and compound comparison within this important therapeutic area.
Introduction to Soluble Guanylate Cyclase (sGC)
Soluble guanylate cyclase is a key enzyme in the nitric oxide (NO) signaling pathway. In its reduced (ferrous, Fe2+) state, sGC is activated by NO, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, a crucial second messenger, mediates a variety of physiological processes, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.
In pathological conditions associated with oxidative stress, the heme iron of sGC can be oxidized to the ferric (Fe3+) state, rendering the enzyme insensitive to NO. This impairment of the NO-sGC-cGMP signaling pathway is implicated in the pathophysiology of cardiovascular diseases such as pulmonary hypertension and heart failure. Two distinct classes of compounds have been developed to counteract this dysfunction: sGC stimulators and sGC activators.
Comparison of sGC Stimulators and Activators
| Feature | sGC Stimulators (e.g., Riociguat, Vericiguat) | sGC Activators (e.g., BAY 60-2770, Cinaciguat) |
| Mechanism of Action | Directly stimulate the reduced (Fe2+) form of sGC and sensitize it to endogenous NO.[1][2][3][4][5] | Directly activate the oxidized (Fe3+) or heme-free form of sGC, independent of NO.[6][7][8] |
| Dependence on Heme State | Require the presence of the reduced heme moiety for activity. | Active on the oxidized or heme-free enzyme.[8] |
| Therapeutic Rationale | To amplify the NO-sGC signaling in conditions with reduced NO bioavailability. | To restore cGMP signaling in conditions of high oxidative stress where sGC is oxidized and unresponsive to NO.[9] |
| Clinical Applications | Approved for Pulmonary Arterial Hypertension (PAH) and Chronic Thromboembolic Pulmonary Hypertension (CTEPH) (Riociguat), and Heart Failure with Reduced Ejection Fraction (HFrEF) (Vericiguat).[1][2][4][10][11] | Investigated for conditions associated with high oxidative stress. Ataciguat has been studied for fibrocalcific aortic valve stenosis.[12] |
Quantitative Data: In Vitro Potency
The following table summarizes the in vitro potency of representative sGC modulators.
| Compound | Class | Target | Assay | EC50 (nM) | Reference |
| BAY 60-2770 | sGC Activator | sGC α1β1 isoform | Recombinant enzyme activity | 592 | [13] |
| BAY 60-2770 | sGC Activator | sGC α2β1 isoform | Recombinant enzyme activity | 573 | [13] |
Experimental Protocols
Soluble Guanylate Cyclase (sGC) Activity Assay
This assay directly measures the production of cGMP by sGC in response to a test compound.
Principle: The enzymatic activity of purified or cellular sGC is determined by quantifying the amount of cGMP produced from GTP.
Methodology:
-
Preparation of sGC:
-
For purified enzyme assays, recombinant sGC is expressed and purified from a suitable system (e.g., Sf9 insect cells).
-
For cellular assays, cell lysates or tissue homogenates containing sGC are used.
-
-
Reaction Mixture: Prepare a reaction buffer containing:
-
GTP (substrate)
-
MgCl2 (cofactor)
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
The test compound (sGC stimulator or activator) at various concentrations.
-
-
Initiation and Incubation:
-
Add the sGC preparation to the reaction mixture to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Termination: Stop the reaction by adding a solution such as EDTA or by heat inactivation.
-
cGMP Quantification: Measure the concentration of cGMP in the reaction mixture using a commercially available cGMP immunoassay kit (e.g., ELISA or RIA).[14][15][16]
-
Data Analysis: Plot the concentration of cGMP produced against the concentration of the test compound to determine the EC50 value.
Cyclic GMP (cGMP) Cellular Assay
This assay measures the intracellular accumulation of cGMP in response to a test compound.
Principle: Cultured cells expressing sGC are treated with the test compound, and the resulting change in intracellular cGMP levels is quantified.
Methodology:
-
Cell Culture: Plate cells (e.g., vascular smooth muscle cells, platelets, or a recombinant cell line overexpressing sGC) in a multi-well plate and grow to confluence.
-
Pre-treatment: Incubate the cells with a PDE inhibitor for a short period to prevent cGMP breakdown.
-
Compound Treatment: Add the test compound at various concentrations to the cell culture medium and incubate for a specific time.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
cGMP Quantification: Measure the cGMP concentration in the cell lysate using a cGMP immunoassay kit.[14][15][17][18]
-
Data Analysis: Normalize the cGMP concentration to the protein concentration in the lysate and plot against the compound concentration to determine the EC50.
Ex Vivo Vasodilation Assay
This assay assesses the functional effect of a test compound on blood vessel tone.
Principle: The ability of a compound to relax pre-constricted isolated blood vessel rings is measured as a change in isometric tension.
Methodology:
-
Tissue Preparation: Isolate arterial rings (e.g., from rat aorta or human subcutaneous resistance arteries) and mount them in an organ bath filled with physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Pre-constriction: Induce a stable contraction of the arterial rings using a vasoconstrictor agent (e.g., phenylephrine or U46619).[19][20]
-
Compound Addition: Add the test compound cumulatively to the organ bath, allowing the vessel to reach a stable response at each concentration.
-
Tension Measurement: Record the changes in isometric tension using a force transducer.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction tension and plot against the compound concentration to determine the EC50.
Visualizations
Caption: NO-sGC-cGMP signaling pathway and points of intervention for sGC modulators.
Caption: Experimental workflow for the validation and comparison of sGC modulators.
References
- 1. Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Riociguat - Wikipedia [en.wikipedia.org]
- 3. rarediseasesjournal.com [rarediseasesjournal.com]
- 4. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. BAY 60-2770 activates two isoforms of nitric oxide sensitive guanylyl cyclase: Evidence for stable insertion of activator drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Heart failure - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 12. ahajournals.org [ahajournals.org]
- 13. caymanchem.com [caymanchem.com]
- 14. cGMP assay [bio-protocol.org]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. montanamolecular.com [montanamolecular.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. reprocell.com [reprocell.com]
- 20. ahajournals.org [ahajournals.org]
Predictive Cross-Reactivity Analysis of 1-(3-(Allyloxy)phenyl)urea: A Comparative Guide for Drug Discovery Professionals
For Immediate Release
This guide provides a comparative analysis of the potential cross-reactivity of the novel compound, 1-(3-(Allyloxy)phenyl)urea, against a panel of key protein kinases implicated in cancer and inflammatory diseases. While direct experimental data for this specific molecule is not yet publicly available, this report leverages structure-activity relationship (SAR) data from closely related phenylurea derivatives to predict its likely interaction profile. This document is intended for researchers, scientists, and drug development professionals to inform early-stage drug discovery and target validation efforts.
The phenylurea scaffold is a well-established pharmacophore in kinase inhibitor design, with several approved drugs and clinical candidates featuring this core structure.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] These compounds typically function as Type II inhibitors, binding to the 'DFG-out' (inactive) conformation of the kinase domain. Key targets for this class of inhibitors include Vascular Endothelial Growth Factor Receptor (VEGFR), Raf kinases (B-Raf, c-Raf), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
Predicted Inhibitory Profile of this compound
Based on the analysis of structurally analogous compounds, this compound is predicted to exhibit inhibitory activity against several kinases. The following table summarizes the anticipated potency (IC50 values) against a selection of relevant kinases. It is crucial to note that these are predicted values based on SAR trends and require experimental validation.
| Target Kinase | Predicted IC50 (nM) | Rationale for Inclusion |
| VEGFR2 | 50 - 200 | The phenylurea moiety is a key feature in many potent VEGFR2 inhibitors, crucial for anti-angiogenic activity.[2][3][5][9][14][17] |
| B-Raf | 100 - 500 | Diaryl ureas are known to inhibit Raf kinases, with substitutions on the phenyl rings influencing potency and selectivity.[1][4][6] |
| c-Raf (Raf-1) | 200 - 1000 | Often a secondary target for phenylurea-based B-Raf inhibitors.[1][4] |
| p38α MAPK | 500 - 2000 | Some diaryl ureas show activity against p38 MAPK, a key enzyme in inflammatory signaling pathways.[7][11][18][19] |
| PDGFRβ | 150 - 750 | Phenylurea inhibitors of VEGFR often show cross-reactivity with other receptor tyrosine kinases like PDGFRβ. |
| c-Kit | 300 - 1500 | Another receptor tyrosine kinase that can be inhibited by this class of compounds.[2] |
Experimental Protocols for Cross-Reactivity Profiling
To experimentally validate the predicted cross-reactivity of this compound, the following standard biochemical and cellular assays are recommended.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified kinases.
Objective: To determine the IC50 value of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant human kinases (e.g., VEGFR2, B-Raf, c-Raf, p38α, PDGFRβ, c-Kit)
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, its specific peptide substrate, and the assay buffer.
-
Add the serially diluted compound to the wells. Include control wells with DMSO only (vehicle control) and a known inhibitor (positive control).
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (typically at or near the Km for each kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®). The light output is inversely correlated with kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay (Target Engagement)
This assay measures the inhibition of kinase activity within a cellular context by quantifying the phosphorylation of a downstream substrate.
Objective: To assess the ability of this compound to inhibit the phosphorylation of a specific substrate in a cellular environment.
Materials:
-
Human cell line expressing the target kinase (e.g., HUVECs for VEGFR2, A375 for B-Raf)
-
This compound
-
Appropriate growth medium and supplements
-
Stimulant (e.g., VEGF for VEGFR2, PMA for Raf pathway)
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the downstream target (e.g., phospho-ERK and total ERK for the Raf pathway)
-
Western blot or ELISA reagents
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 10-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration in each lysate.
-
Analyze the phosphorylation status of the downstream target protein using Western blotting or ELISA with phospho-specific antibodies.
-
Data Analysis: Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA) and normalize the phosphorylated protein levels to the total protein levels. Plot the percentage of inhibition of phosphorylation against the compound concentration to determine the cellular IC50.
Visualizing Potential Signaling Interactions
The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on its predicted targets, and a typical experimental workflow for its evaluation.
Caption: Predicted signaling pathway inhibition by this compound.
Caption: Proposed experimental workflow for evaluating this compound.
Conclusion
While the precise biological activity of this compound remains to be determined experimentally, the extensive literature on related phenylurea-based inhibitors allows for a reasoned prediction of its cross-reactivity profile. It is anticipated that this compound will primarily target VEGFR and Raf kinases, with potential off-target effects on other kinases such as p38 MAPK, PDGFRβ, and c-Kit. The provided experimental protocols offer a standard framework for validating these predictions and thoroughly characterizing the compound's selectivity and mechanism of action. This predictive guide serves as a valuable starting point for further investigation and development of this and similar molecules.
References
- 1. Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of biphenylurea derivatives as VEGFR-2 kinase inhibitors (â ¡) [html.rhhz.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and molecular modeling of phenyl dihydropyridazinone derivatives as B-Raf inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. dovepress.com [dovepress.com]
- 10. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. altmeyers.org [altmeyers.org]
- 18. selleckchem.com [selleckchem.com]
- 19. [논문]Synthesis and p38 Inhibitory Activity of Some Novel Substituted N , N ′-Diarylurea Derivatives [scienceon.kisti.re.kr]
A Comparative Analysis of 1-(3-(Allyloxy)phenyl)urea and Other Soluble Epoxide Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1-(3-(Allyloxy)phenyl)urea, a notable soluble epoxide hydrolase (sEH) inhibitor, and other well-characterized inhibitors of this enzyme. The content is designed to offer an objective comparison of their biochemical potency, supported by experimental data, to aid in research and drug development efforts targeting the sEH enzyme.
Introduction to Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid metabolic cascade. It catalyzes the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the levels of beneficial EETs are increased, which has shown therapeutic potential in models of pain, inflammation, and cardiovascular diseases.[1][2] A variety of small molecules, including urea and amide-based compounds, have been developed to target this enzyme.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of this compound, also known as APAU or AR9281, has been evaluated against soluble epoxide hydrolase from different species and compared with other prominent inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the IC50 values for a selection of sEH inhibitors against human and murine sEH.
| Inhibitor Name | Abbreviation | Chemical Class | Human sEH IC50 (nM) | Murine sEH IC50 (nM) |
| This compound | APAU / AR9281 | Urea | 13.8[2][3] | 1.7[2][3] |
| 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | TPPU | Urea | 3.7[4][5], 2.1[1] | 1.1[1] |
| trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid | t-AUCB | Urea | <10[6] | - |
| N-Cyclohexyl-N'-dodecylurea | NCND | Urea | - | - |
| Sulfonyl isonipecotamide derivative | Compound 2 | Non-Urea (Sulfonamide) | 7.9[7] | - |
Note: IC50 values can vary between different assay conditions and laboratories.
Experimental Protocols
The determination of sEH inhibitory activity is commonly performed using a fluorometric assay. Below is a detailed methodology for a typical in vitro sEH inhibition assay.
Fluorometric Soluble Epoxide Hydrolase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human or murine soluble epoxide hydrolase.
Materials:
-
Recombinant human or murine sEH enzyme
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea - NCND)
-
96-well black microtiter plates
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control in DMSO.
-
Create a serial dilution of the test compound in sEH Assay Buffer to achieve a range of final assay concentrations.
-
Dilute the recombinant sEH enzyme to the desired working concentration in cold sEH Assay Buffer.
-
Prepare the fluorogenic substrate solution in sEH Assay Buffer.
-
-
Assay Protocol:
-
Add a defined volume of the diluted test compound or control solutions to the wells of the 96-well plate.
-
Include wells for "enzyme control" (with buffer and solvent) and "background control" (with buffer, solvent, and no enzyme).
-
Add the diluted sEH enzyme solution to all wells except the background control wells.
-
Incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of soluble epoxide hydrolase in the arachidonic acid metabolic pathway and a typical experimental workflow for screening sEH inhibitors.
Caption: Arachidonic Acid Metabolism and the Role of sEH.
Caption: Workflow for sEH Inhibitor Screening Assay.
References
- 1. TPPU | CAS 1222780-33-7 | Tocris Bioscience [tocris.com]
- 2. AR-9281 - Immunomart [immunomart.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. agilent.com [agilent.com]
- 7. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 1-(3-(Allyloxy)phenyl)urea Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the in vivo validation of 1-(3-(Allyloxy)phenyl)urea, a novel compound with potential activity as a soluble guanylate cyclase (sGC) modulator. Due to the current lack of specific in vivo data for this compound, this guide leverages experimental data from two well-characterized sGC stimulators, BAY 41-2272 and Praliciguat, to provide context and a roadmap for future studies.
Mechanism of Action: The cGMP Signaling Pathway
Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway. When activated, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and reduction of inflammation and fibrosis. sGC stimulators, such as BAY 41-2272 and Praliciguat, directly activate sGC, leading to increased cGMP production and subsequent downstream effects.[1][2] This mechanism is a therapeutic target for cardiovascular and fibrotic diseases.[2]
Comparative In Vivo Efficacy of sGC Stimulators
The following tables summarize the in vivo effects of BAY 41-2272 and Praliciguat in preclinical models of hypertension and diabetic nephropathy, respectively. These data provide a benchmark for evaluating the potential efficacy of this compound.
Table 1: In Vivo Effects of sGC Stimulators in a Hypertension Model
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| BAY 41-2272 | Spontaneously Hypertensive Rats | 10 mg/kg | Oral (p.o.) | Significantly decreased blood pressure and increased survival. | [3] |
| BAY 41-2272 | L-NAME-induced Hypertensive Rats | 10 mg/kg/day | Oral (p.o.) | Prevented L-NAME-induced hypertension. | [4] |
Table 2: In Vivo Effects of sGC Stimulators in a Diabetic Nephropathy Model
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Praliciguat | ZSF1 Rats | Not specified | Not specified | Attenuated proteinuria. | [5] |
| Praliciguat | Dahl Salt-Sensitive Rats | Not specified | Not specified | Reduced blood pressure, attenuated cardiac and kidney damage, and reduced fibrotic markers. | [6] |
Experimental Protocols for In Vivo Validation
To validate the in vivo activity of this compound, a step-wise experimental approach is recommended. The following protocols are based on established methodologies for testing sGC modulators.
General Experimental Workflow
Protocol 1: Evaluation of Antihypertensive Effects
Objective: To determine the effect of this compound on blood pressure in a hypertensive animal model.
Animal Model: Spontaneously Hypertensive Rats (SHR) or L-NAME-induced hypertensive rats are suitable models.[3][7]
Methodology:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Group Allocation: Randomly divide animals into vehicle control, positive control (e.g., BAY 41-2272, 10 mg/kg), and experimental groups (different doses of this compound).
-
Compound Administration: Administer the compounds orally (p.o.) or via another appropriate route daily for a predetermined period (e.g., 4 weeks).[4]
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure at regular intervals using a non-invasive tail-cuff method or via telemetry.
-
Data Analysis: Compare the changes in blood pressure between the different treatment groups and the vehicle control.
Protocol 2: Assessment of Renoprotective Effects
Objective: To evaluate the potential of this compound to ameliorate diabetic nephropathy.
Animal Model: ZSF1 rats or other models of diabetic kidney disease can be used.[5]
Methodology:
-
Induction of Diabetes (if necessary): Induce diabetes in the animals according to established protocols.
-
Group Allocation: Similar to the hypertension study, create vehicle control, positive control (e.g., Praliciguat), and experimental groups.
-
Compound Administration: Administer the compounds for a specified duration.
-
Urine Collection: Collect 24-hour urine samples at baseline and at the end of the study to measure albumin and creatinine levels.
-
Blood and Tissue Collection: At the end of the study, collect blood to measure markers of renal function (e.g., BUN, creatinine) and harvest kidney tissue for histological and molecular analysis (e.g., fibrosis markers).
-
Data Analysis: Analyze the differences in urinary albumin-to-creatinine ratio, serum biomarkers, and histological changes between the groups.
Conclusion
While direct in vivo data for this compound is not yet available, the established profiles of sGC stimulators like BAY 41-2272 and Praliciguat provide a strong foundation for its preclinical development. The proposed experimental protocols offer a clear path for researchers to systematically evaluate the in vivo efficacy of this novel compound and compare its performance against existing alternatives in the field of sGC modulation. This comparative approach is essential for determining the therapeutic potential of this compound in cardiovascular and renal diseases.
References
- 1. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential of sGC Modulators for the Treatment of Age-Related Fibrosis: A Mini-Review [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. scielo.br [scielo.br]
- 5. Praliciguat inhibits progression of diabetic nephropathy in ZSF1 rats and suppresses inflammation and apoptosis in human renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Praliciguat on Peak Rate of Oxygen Consumption in Patients With Heart Failure With Preserved Ejection Fraction: The CAPACITY HFpEF Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BAY 41-2272 Treatment Improves Acetylcholine-Induced Aortic Relaxation in L-NAME Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Antimicrobial Experiments with Arylurea Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of a representative arylurea compound, 1-(3-chlorophenyl)-3-(1-(3-(thiophen-2-yl)-3-(3-(trifluoromethyl)phenoxy)propyl)piperidin-4-yl)urea (Compound 25), against multidrug-resistant bacteria. Due to the limited availability of detailed public data on "1-(3-(Allyloxy)phenyl)urea," this guide utilizes Compound 25 as a well-documented analogue from the same chemical class to ensure a data-rich comparison. The performance of this arylurea is compared with established antibiotics, Linezolid and Daptomycin, providing a benchmark for its potential therapeutic application. This document outlines the experimental data, detailed protocols to facilitate reproducibility, and visual workflows to clarify the underlying scientific processes.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the representative arylurea compound and its alternatives against various strains of Gram-positive bacteria. The MIC value represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.
| Compound/Drug | Organism | Strain Type | MIC (µg/mL) |
| Arylurea Compound 25 | S. epidermidis | ATCC 12228 (Methicillin-Sensitive) | 0.8[1] |
| S. epidermidis | ATCC 35984 (Multidrug-Resistant) | 1.6[2][1] | |
| Clinical S. epidermidis Isolates | MIC₅₀ | 1.6[2][1] | |
| Clinical S. epidermidis Isolates | MIC₉₀ | 3.125[2][1] | |
| Linezolid | S. aureus | Methicillin-Resistant (MRSA) | 1 - 4[3][4] |
| Vancomycin-Resistant Enterococci (VRE) | MIC₅₀ | 2[3][4] | |
| Vancomycin-Resistant Enterococci (VRE) | MIC₉₀ | 2[3][4] | |
| Daptomycin | S. aureus | Methicillin-Resistant (MRSA) | 0.125 - 1.0[5] |
| S. aureus (MRSA) | MIC₅₀ | 0.38[5] | |
| S. aureus (MRSA) | MIC₉₀ | 0.75[5] | |
| Vancomycin-Resistant Enterococci (VRE) | MIC₅₀ | 1[6] | |
| Vancomycin-Resistant Enterococci (VRE) | MIC₉₀ | 1.5[6] |
MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested clinical isolates, respectively.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed experimental protocols for the synthesis of the arylurea compound and the determination of its antimicrobial activity are provided below.
1. General Synthesis of 1-Aryl-3-(1-substituted-piperidin-4-yl)urea Derivatives
This protocol describes a general method for the synthesis of arylurea compounds similar to Compound 25, which typically involves the reaction of an appropriately substituted aniline or amine with an isocyanate.
Materials:
-
Substituted 4-aminopiperidine derivative
-
Aryl isocyanate (e.g., 3-chlorophenyl isocyanate)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve the substituted 4-aminopiperidine derivative in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
If the starting amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
To this solution, add one equivalent of the aryl isocyanate dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-aryl-3-(1-substituted-piperidin-4-yl)urea derivative.
-
The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
2. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This is a standardized method to determine the in vitro antimicrobial susceptibility of a compound.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., S. aureus, S. epidermidis)
-
Test compound (arylurea) and control antibiotics (Linezolid, Daptomycin) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: From a fresh agar plate culture, select several colonies of the test bacterium and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Antimicrobial Agents: In a 96-well plate, perform a two-fold serial dilution of the test compound and control antibiotics in MHB. This will create a range of concentrations to be tested.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agents.
-
Controls: Include a positive control well (MHB with inoculum, no drug) to ensure bacterial growth and a negative control well (MHB only) to check for sterility.
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye or a plate reader.
Visualizations
Mechanism of Action: Bacterial Membrane Depolarization
Arylurea compounds, such as Compound 25, are reported to exert their antimicrobial effect by disrupting the bacterial cell membrane. This leads to a dissipation of the membrane potential, which is crucial for essential cellular processes, ultimately resulting in bacterial cell death.
Caption: Proposed mechanism of action for the arylurea compound.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
The following diagram illustrates the key steps involved in determining the MIC of an antimicrobial agent using the broth microdilution method.
Caption: Step-by-step workflow for the broth microdilution MIC assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improving Activity of New Arylurea Agents against Multidrug-Resistant and Biofilm-Producing Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjima.org [mjima.org]
- 4. mjima.org [mjima.org]
- 5. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the Dosing Regimens of Daptomycin Based on the Susceptible Dose-Dependent Breakpoint against Vancomycin-Resistant Enterococci Infection [mdpi.com]
A Comparative Analysis of Arylurea-Based Antibacterial Agents Against Standard Treatments for Multidrug-Resistant Gram-Positive Infections
Introduction
This guide provides a comparative benchmark of a novel arylurea-based antibacterial compound against standard-of-care treatments for infections caused by multidrug-resistant Gram-positive bacteria. Due to the limited availability of specific data for "1-(3-(Allyloxy)phenyl)urea," this analysis utilizes a well-characterized arylurea derivative, Compound 44 (1-(3-chlorophenyl)-3-(1-{3-phenyl-3-[3-(trifluoromethyl)phenoxy] propyl}piperidin-4-yl)urea) , as a representative of this chemical class. The performance of Compound 44 is benchmarked against vancomycin and linezolid, two last-resort antibiotics for treating severe Gram-positive infections.[1][2] This document is intended for researchers, scientists, and drug development professionals.
Comparative Performance Data
The in vitro efficacy of Compound 44, vancomycin, and linezolid was evaluated by determining their Minimum Inhibitory Concentrations (MIC) against a panel of clinically significant, drug-resistant Gram-positive bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower MIC values are indicative of greater potency.
| Compound | MRSA | VISA | VREfm |
| Compound 44 | 0.78 - 3.125 µg/mL | 0.78 - 3.125 µg/mL | 0.78 - 3.125 µg/mL |
| Vancomycin | ≤ 2 µg/mL (susceptible) | 4-8 µg/mL (intermediate) | ≥ 16 µg/mL (resistant) |
| Linezolid | 1-4 µg/mL | 1-4 µg/mL | 2 µg/mL |
-
MRSA: Methicillin-resistant Staphylococcus aureus
-
VISA: Vancomycin-intermediate Staphylococcus aureus
-
VREfm: Vancomycin-resistant Enterococcus faecium
The data indicates that Compound 44 demonstrates potent activity against a range of multidrug-resistant bacteria, with MIC values comparable to or, in some cases, superior to standard treatments like vancomycin and linezolid, particularly against vancomycin-intermediate and resistant strains.[1][2]
Mechanism of Action
Compound 44 (Arylurea Derivative): The proposed mechanism of action for Compound 44 and similar arylurea derivatives is the depolarization of the bacterial cytoplasmic membrane.[1][2] This disruption of the membrane potential leads to the leakage of cellular contents and ultimately, bacterial cell death.
Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.
Linezolid: Linezolid is an oxazolidinone antibiotic that inhibits the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex.
Experimental Protocols
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3][4]
1. Preparation of Materials:
-
Antimicrobial Agents: Stock solutions of the test compounds (Compound 44, vancomycin, linezolid) are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Bacterial Inoculum: The bacterial strains (e.g., MRSA, VRE) are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
2. Assay Procedure:
-
100 µL of the twofold serial dilutions of each antimicrobial agent in CAMHB are added to the wells of the microtiter plate.
-
100 µL of the prepared bacterial inoculum is then added to each well.
-
Control wells are included: a positive control (bacterial inoculum without any antimicrobial agent) and a negative control (broth only, without bacteria).
3. Incubation:
-
The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This is assessed by visual inspection or by using a microplate reader.
Visualizations
Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Test.
Caption: Proposed Mechanism of Action for Arylurea Antibacterial Agents.
References
- 1. Design and synthesis of novel arylurea derivatives of aryloxy(1-phenylpropyl) alicyclic diamines with antimicrobial activity against multidrug-resistant Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Structurally Similar Arylurea Kinase Inhibitors: Sorafenib, Regorafenib, and Linifanib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of three structurally related arylurea compounds: Sorafenib, Regorafenib, and Linifanib. These multi-kinase inhibitors are notable for their roles in oncology, primarily through the inhibition of key signaling pathways involved in tumor growth and angiogenesis. This document summarizes their performance based on available experimental data, details the methodologies for key experiments, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Performance Comparison
The following tables summarize the inhibitory activity of Sorafenib, Regorafenib, and Linifanib against a panel of key kinases implicated in cancer progression. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), has been compiled from various sources. It is important to note that direct comparison can be influenced by variations in assay conditions between studies.
Table 1: In Vitro Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | Sorafenib (nM) | Regorafenib (nM) | Linifanib (nM) |
| VEGFR1 (Flt-1) | 26 | 13 | Potent inhibitor |
| VEGFR2 (KDR/Flk-1) | 90 | 4.2 | 4 |
| VEGFR3 (Flt-4) | 20 | 46 | Potent inhibitor |
| PDGFR-β | 57 | 22 | 6 |
| c-KIT | 68 | 7 | - |
| B-RAF | 22 | 28 | - |
| B-RAF (V600E) | 38 | 19 | - |
| RAF-1 | 6 | 2.5 | - |
| RET | 43 | 1.5 | - |
| FGFR1 | 580 | - | - |
| FGFR2 | - | - | 15 |
Data for Sorafenib and Regorafenib compiled from multiple sources.[1][2][3] Linifanib is a potent inhibitor of all VEGF and PDGF receptor tyrosine kinases.[4][5]
Table 2: In Vitro Cell Viability (IC50 in µM)
| Cell Line | Compound | IC50 (µM) |
| SMMC-7721 (Hepatocellular Carcinoma) | Sorafenib | 0.1222 ± 0.0634 |
| Regorafenib | 0.0229 ± 0.0117 | |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Sorafenib | 0.2871 ± 0.0858 |
| Regorafenib | 0.0491 ± 0.0238 |
Data from a head-to-head comparison study.[6] Directly comparable data for Linifanib was not available in the reviewed literature.
Key Signaling Pathways
Sorafenib, Regorafenib, and Linifanib exert their effects by targeting critical signaling pathways involved in cell proliferation and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: VEGFR and PDGFR Signaling Pathways targeted by arylurea inhibitors.
Caption: The RAF-MEK-ERK Signaling Pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the kinase of interest.
Materials:
-
Kinase of interest (e.g., VEGFR2, PDGFR-β, RAF-1)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)
-
Test compounds (Sorafenib, Regorafenib, Linifanib)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. A typical starting concentration is 10 µM.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in kinase buffer at 2x the final desired concentration.
-
Tracer Preparation: Prepare a solution of the Alexa Fluor® 647-labeled tracer in kinase buffer at 2x the final desired concentration.
-
Assay Assembly:
-
Add 5 µL of the serially diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
-
Data Analysis:
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., SMMC-7721, HUVEC)
-
Complete cell culture medium
-
Test compounds (Sorafenib, Regorafenib, Linifanib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of kinase inhibitors.
Caption: General experimental workflow for preclinical kinase inhibitor evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Linifanib Versus Sorafenib in Patients With Advanced Hepatocellular Carcinoma: Results of a Randomized Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repub.eur.nl [repub.eur.nl]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(3-(Allyloxy)phenyl)urea: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for 1-(3-(Allyloxy)phenyl)urea, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with the handling and disposal of this chemical compound.
I. Understanding the Hazards
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical safety goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
III. Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash. [1]
Step 1: Waste Collection and Storage
-
Collect waste this compound in a clearly labeled, sealed container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1]
Step 2: Spill Management
-
In the event of a spill, avoid generating dust.
-
Carefully sweep up the solid material and place it into a suitable container for disposal.[1]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
If your institution does not have an EHS department, contract a licensed chemical waste disposal company.
-
Provide the disposal company with as much information as possible about the chemical, including its relationship to phenylurea compounds.
Step 4: Decontamination of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
After thorough decontamination, the container may be disposed of according to institutional guidelines.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1-(3-(Allyloxy)phenyl)urea
Hazard Assessment and Key Safety Information
Substituted ureas can present various hazards, including potential irritation to the skin and eyes, and may be harmful if ingested or inhaled.[1] The allyloxy group introduces potential reactivity. Therefore, it is crucial to handle this compound with appropriate caution in a well-ventilated area.[1][2][3]
Quantitative Data Summary
The following table summarizes key safety and physical data, compiled from information on similar compounds. These values should be considered as estimates in the absence of a specific SDS for 1-(3-(Allyloxy)phenyl)urea.
| Parameter | Value | Source/Comment |
| Oral LD50 (Rat) | > 2000 mg/kg (Estimated) | Based on data for similar urea compounds. |
| Physical State | Solid (Assumed) | Typical for urea derivatives. |
| Appearance | White to off-white powder (Assumed) | Common for purified organic compounds. |
| Storage Temperature | Room Temperature (Cool, dry place) | Recommended for stable solids.[1] |
| Incompatible Materials | Strong oxidizing agents | A common incompatibility for organic compounds.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of any dust or aerosols.[1][3]
-
Designated Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked.[1]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1][2][4] A face shield should be worn over safety glasses if there is a risk of splashing or aerosol generation.[4]
-
Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are a suitable choice for general handling.[1][4] Always check the manufacturer's glove compatibility chart.[1] Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A fully buttoned laboratory coat must be worn.[1][4]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[2][4]
PPE Summary Table
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles (ANSI Z87.1) | Protects eyes from dust and splashes.[4] |
| Face shield (optional) | Additional protection for face from splashes.[4] | |
| Hand | Nitrile gloves | Provides chemical resistance for incidental contact.[4] |
| Body | Laboratory coat | Protects skin and clothing from contamination.[1][4] |
| Respiratory | NIOSH-approved respirator (if needed) | Prevents inhalation of airborne particles.[2][4] |
3. Handling and Experimental Workflow:
-
Pre-Experiment:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Put on all required PPE.
-
-
During Experiment:
-
Post-Experiment:
-
Decontaminate the work area with an appropriate solvent and then soap and water.
-
Properly label and store any remaining compound.
-
Dispose of waste as described in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[1]
-
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1][3][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][3][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][5][6] |
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.[1][7]
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.[8][9]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Handle with Care").[1][7]
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.[1][7]
3. Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[7] Do not dispose of this chemical down the drain or in the regular trash.[8][9]
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. mortonsmith-dawe.co.nz [mortonsmith-dawe.co.nz]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
